molecular formula C9H14N2 B12978705 3-(1-(Methylamino)ethyl)aniline

3-(1-(Methylamino)ethyl)aniline

Cat. No.: B12978705
M. Wt: 150.22 g/mol
InChI Key: ZBGDBSCOSXYSML-UHFFFAOYSA-N
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Description

3-(1-(Methylamino)ethyl)aniline (CAS 1483682-54-7) is an organic compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . This aniline derivative features both a primary aromatic amine and a secondary aliphatic amine, making it a valuable building block in organic synthesis and chemical research. Aniline derivatives, in general, are crucial intermediates in the manufacture of various products, including polymers, agrochemicals, dyes and pigments, and pharmaceuticals . As a multifunctional amine, this compound serves as a key precursor for the development of more complex molecular structures. Its potential research applications include use as a synthetic intermediate in medicinal chemistry, materials science, and the development of specialty chemicals. Researchers utilize this compound for its amine functional groups, which can undergo reactions such as diazotization, condensation, and alkylation. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with care and refer to the Safety Datasheet (SDS) for proper hazard and handling information.

Properties

IUPAC Name

3-[1-(methylamino)ethyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGDBSCOSXYSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and advanced drug development[1]. Featuring both a primary aromatic amine and a secondary aliphatic amine, this compound serves as a critical intermediate in the synthesis of complex pharmacophores, including DDR1 and DDR2 kinase inhibitors targeted for oncology and fibrotic disease therapies[2]. This guide provides an authoritative breakdown of its physicochemical properties, orthogonal reactivity, and a validated synthetic workflow.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 3-(1-(Methylamino)ethyl)aniline dictates its unique reactivity profile. The meta-substitution pattern minimizes direct resonance interference between the ethylamine side chain and the aniline core, preserving the distinct electronic characteristics of both functional groups.

To facilitate rational drug design and experimental planning, the quantitative physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Profile of 3-(1-(Methylamino)ethyl)aniline

PropertyValueScientific Context & Implications
IUPAC Name 3-[1-(methylamino)ethyl]anilineDefines the meta relationship of the two amine groups.
CAS Number 1483682-54-7[1]Primary identifier for the free base form.
Molecular Formula C9H14N2-
Molecular Weight 150.22 g/mol [1]Low molecular weight, ideal for fragment-based drug discovery.
Physical State Viscous liquid to low-melting solidTypical for diamines of this molecular weight at standard temperature and pressure.
pKa (Aliphatic Amine) ~ 10.2 (Predicted)Highly basic secondary amine; exists as a protonated cation at physiological pH (7.4).
pKa (Aromatic Amine) ~ 4.6 (Predicted)Weakly basic primary aniline; remains largely unprotonated at physiological pH.
LogP ~ 1.6 (Predicted)Moderately lipophilic; soluble in standard organic solvents (DCM, EtOAc, MeOH).

Orthogonal Reactivity & Pharmacophore Utility

The presence of two nitrogen centers with vastly different pKa values allows for highly selective, orthogonal functionalization without the strict need for protecting groups. This differential nucleophilicity is the cornerstone of its utility in synthesizing complex kinase inhibitors[2].

  • Aliphatic Amine (pKa ~10.2): Acts as a strong nucleophile. It rapidly undergoes alkylation, acylation, or reductive amination at room temperature.

  • Aromatic Amine (pKa ~4.6): Exhibits significantly lower nucleophilicity due to the delocalization of the nitrogen lone pair into the benzene ring. It requires stronger electrophiles, elevated temperatures, or transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) to react.

Reactivity Target 3-(1-(Methylamino)ethyl)aniline Aromatic Primary Aromatic Amine (Aniline core) pKa ~4.6 Target->Aromatic Aliphatic Secondary Aliphatic Amine (Methylamino group) pKa ~10.2 Target->Aliphatic Rxn1 Amide Coupling / SNAr (Low Nucleophilicity) Aromatic->Rxn1 Requires strong electrophiles Rxn2 Alkylation / Acylation (High Nucleophilicity) Aliphatic->Rxn2 Rapid reaction at RT

Diagram 1: Orthogonal reactivity pathways driven by differential pKa and nucleophilicity.

Validated Synthetic Workflow: Reductive Amination

The most robust and scalable route to synthesize 3-(1-(Methylamino)ethyl)aniline is the reductive amination of 3-aminoacetophenone using methylamine[2]. The following protocol is designed as a self-validating system, explaining the causality behind each reagent choice to ensure high yield and purity.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Action: Dissolve 3-aminoacetophenone (1.0 eq) in anhydrous methanol or 2,2,2-trifluoroethanol[3]. Add a solution of methylamine (2.0 eq, 33% in absolute ethanol) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Causality: The acetic acid mildly protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the methylamine. The polar protic solvent stabilizes the transient Schiff base (imine) intermediate via hydrogen bonding, while excess methylamine drives the equilibrium forward.

Step 2: Selective Reduction

  • Action: Stir the mixture at room temperature for 2 hours to ensure complete imine formation. Cool the reaction vessel to 0°C and portion-wise add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[3].

  • Causality: NaBH(OAc)3 is explicitly chosen over standard NaBH4 because it is a milder reducing agent. It selectively reduces the protonated iminium ion without reducing the unreacted ketone precursor. This prevents the formation of 1-(3-aminophenyl)ethanol, a difficult-to-separate byproduct.

Step 3: Quenching and Free-Basing

  • Action: After 12 hours of stirring at room temperature, carefully quench the reaction with saturated aqueous NaHCO3 until CO2 evolution completely ceases. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Causality: The basic quench serves a dual purpose: it neutralizes the acetic acid catalyst and deprotonates the newly formed secondary amine (converting it from a water-soluble salt to a lipophilic free base), ensuring it partitions efficiently into the organic DCM layer.

Step 4: Isolation as a Dihydrochloride Salt

  • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Dissolve the resulting crude oil in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) into the solution to precipitate the product as a dihydrochloride salt[4].

  • Causality: The free base form of anilines is highly prone to air oxidation, often darkening over time. Conversion to the dihydrochloride salt significantly enhances bench stability, extends shelf life, and improves handling properties for downstream solid-phase dispensing[4].

Synthesis A 3-Aminoacetophenone + Methylamine B Imine Condensation (MeOH, cat. AcOH) A->B Nucleophilic Addition C Selective Reduction (NaBH(OAc)3, 0°C to RT) B->C Hydride Transfer D Basic Quench & Extraction (NaHCO3 / DCM) C->D Free-basing E Salt Formation (HCl in Ether/Dioxane) D->E Stabilization F 3-(1-(Methylamino)ethyl)aniline Dihydrochloride E->F Precipitation

Diagram 2: Experimental workflow for the synthesis and isolation of the target compound.

Analytical Characterization Standards

To validate the structural integrity and purity of the synthesized compound, the following analytical benchmarks must be met:

  • LC-MS (ESI+): The target mass should display a prominent pseudo-molecular ion peak [M+H]+ at m/z 151.2.

  • 1H NMR (400 MHz, DMSO-d6): When analyzing the dihydrochloride salt, expect a distinct doublet for the methyl group on the chiral center (~1.5 ppm), a singlet for the N-methyl group (~2.5 ppm), and broad, exchangeable signals for the ammonium protons (>8.0 ppm). The aromatic protons will appear as a multiplet between 6.5 and 7.5 ppm, shifted slightly downfield due to the protonation of the aniline nitrogen.

References

  • Title: 1483682-54-7 | 3-(1-(Methylamino)ethyl)
  • Title: (R)-3-(1-Aminoethyl)
  • Source: epo.
  • Source: researchgate.

Sources

Metabolic Degradation Pathways of 3-(1-(Methylamino)ethyl)aniline in Human Liver Microsomes: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), evaluating the metabolic fate of novel pharmacophores is critical for predicting toxicological liabilities and pharmacokinetic profiles. The compound 3-(1-(Methylamino)ethyl)aniline presents a fascinating case study in xenobiotic metabolism due to the presence of two highly reactive, yet distinct, metabolic "soft spots":

  • A secondary aliphatic amine (the methylamino group).

  • A primary aromatic amine (the aniline moiety).

When exposed to Human Liver Microsomes (HLM)—a subcellular fraction enriched with Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzymes—these functional groups undergo competing Phase I biotransformations. Crucially, standard HLM assays lack cytosolic cofactors like Acetyl-CoA. Therefore, while primary anilines are heavily N-acetylated in vivo by cytosolic N-acetyltransferases (NAT1/NAT2), an unsupplemented HLM system strategically unmasks the CYP-mediated oxidative pathways. This allows us to isolate and study the high-risk N-hydroxylation pathway without the confounding effects of Phase II conjugation.

Mechanistic Pathways in HLM

The metabolic degradation of 3-(1-(Methylamino)ethyl)aniline in HLM is driven by specific CYP isoforms, each targeting different electron-rich centers of the molecule.

Pathway A: N-Demethylation (Major Clearance Route)

The secondary methylamino group is highly susceptible to CYP3A4 and CYP2C19 mediated oxidation. This reaction proceeds via a C-H hydroxylation or a double hydrogen atom transfer (HAT) mechanism, generating an unstable carbinolamine intermediate (1)[1]. Because carbinolamines are thermodynamically unstable, this intermediate spontaneously collapses, releasing formaldehyde and yielding the primary amine metabolite, 3-(1-aminoethyl)aniline .

Pathway B: Aromatic N-Hydroxylation (Toxicological Liability)

Primary aromatic amines are notorious structural alerts. In the hepatic environment, CYP1A2 specifically targets the aniline nitrogen for N-hydroxylation (2)[2]. The resulting N-hydroxyarylamine is a transient species that can further oxidize into a highly reactive nitroso intermediate or a nitrenium ion. These electrophilic species are known to covalently bind to nucleophilic residues on microsomal proteins or DNA, leading to mechanism-based inactivation (MBI) or mutagenicity.

Pathway C: Aromatic Ring Hydroxylation

CYP2D6 and CYP3A4 can catalyze the electrophilic addition of oxygen to the benzene ring via an arene oxide intermediate. Due to the electron-donating nature of the amino groups, hydroxylation typically occurs at the ortho or para positions relative to the aniline nitrogen.

MetabolicPathways Parent 3-(1-(Methylamino)ethyl)aniline (Parent Drug) M1 3-(1-Aminoethyl)aniline (N-Demethylation) Parent->M1 CYP3A4 / CYP2C19 M2 N-Hydroxyarylamine (N-Hydroxylation) Parent->M2 CYP1A2 M4 Ring-Hydroxylated Metabolite (Aromatic Hydroxylation) Parent->M4 CYP2D6 / CYP3A4 M5 1-(3-Aminophenyl)ethan-1-one (Oxidative Deamination) Parent->M5 CYP / MAO M3 Nitroso / Nitrenium Ion (Reactive Tox Liability) M2->M3 Spontaneous Oxidation

Metabolic degradation pathways of 3-(1-(Methylamino)ethyl)aniline in HLM.

Quantitative Data Interpretation

To facilitate rapid identification during LC-HRMS/MS (High-Resolution Mass Spectrometry) analysis, the predicted monoisotopic mass shifts for the primary Phase I metabolites are summarized below.

Table 1: Putative Phase I Metabolites in HLM

MetaboliteBiotransformationMonoisotopic Mass Shift ( Δ Da)Primary CYP IsoformPredicted Abundance
M1 N-Demethylation-14.0157CYP3A4, CYP2C19High
M2 N-Hydroxylation (Aniline)+15.9949CYP1A2Low (Transient)
M3 N-Oxidation (Nitroso)+13.9792CYP1A2 / SpontaneousTrace (Reactive)
M4 Aromatic Ring Hydroxylation+15.9949CYP2D6, CYP3A4Moderate
M5 Oxidative Deamination-29.0633CYP / MAOLow

Experimental Workflow: HLM Stability & MetID

A robust metabolite identification (MetID) protocol must be a self-validating system. We must definitively prove that the observed degradation is enzymatically driven and not an artifact of chemical instability.

Table 2: Self-Validating HLM Incubation Parameters

ParameterConditionMechanistic Rationale
Protein Concentration 1.0 mg/mL HLMEnsures linear enzyme kinetics while preventing non-specific protein binding.
Substrate Concentration 1.0 µMMaintains pseudo-first-order kinetics (typically well below the Km​ ).
Cofactor 1.0 mM NADPHEssential electron donor for the CYP450 catalytic cycle.
Negative Control Minus-NADPHDifferentiates CYP-mediated metabolism from chemical degradation/hydrolysis.
Quenching Agent Ice-cold ACN (1:3 v/v)Rapidly denatures proteins and stabilizes thermally labile N-hydroxy species.
Step-by-Step Methodology
  • Preparation of Master Mix : In a 1.5 mL low-binding Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled Human Liver Microsomes to achieve a final protein concentration of 1.0 mg/mL.

  • Substrate Spiking : Add 3-(1-(Methylamino)ethyl)aniline to a final concentration of 1.0 µM. Expert Insight: Ensure the final organic solvent concentration (e.g., DMSO) remains below 0.1% v/v to prevent competitive inhibition of CYP3A4.

  • Thermal Equilibration : Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation (The Trigger) : Add pre-warmed NADPH (final concentration 1.0 mM) to initiate the Phase I catalytic cycle. For the negative control, substitute NADPH with an equivalent volume of phosphate buffer.

  • Time-Course Sampling : At designated time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots from the active reaction mixture.

  • Quenching & Stabilization : Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Expert Insight: The 3x volume of cold organic solvent instantly denatures the CYP enzymes. This rapid thermal and chemical shock is critical for trapping the transient N-hydroxyarylamine (M2) before it degrades.

  • Protein Precipitation : Vortex the quenched samples vigorously for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Data Acquisition : Transfer the particle-free supernatant to autosampler vials. Analyze via LC-HRMS/MS (e.g., Orbitrap or Q-TOF) operating in positive electrospray ionization (ESI+) mode to detect the mass shifts outlined in Table 1.

Workflow S1 1. Reagent Prep HLM + Substrate S2 2. Activation Add NADPH (37°C) S1->S2 S3 3. Incubation Time-course Sampling S2->S3 S4 4. Quenching Ice-cold ACN (1:3) S3->S4 S5 5. Extraction Centrifugation S4->S5 S6 6. Analysis LC-HRMS/MS S5->S6

Self-validating HLM incubation and MetID experimental workflow.

References

  • Yue, D., & Hirao, H. (2025). QM/MM Insights into Mechanism-Based Inactivation of Human CYP3A4: Formation of a Nitrosoalkane Intermediate from Erythromycin. ACS Catalysis.[Link]

  • Theoretical Studies of the Mechanism of N-Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2: Radicaloid or Anionic? (2014). Chemical Research in Toxicology.[Link]

Sources

Pharmacological Characterization of 3-(1-(Methylamino)ethyl)aniline: Receptor Binding and Functional Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 3-(1-(Methylamino)ethyl)aniline is a synthetic diamine structurally related to endogenous trace amines and substituted phenethylamines. It features an aniline core substituted at the meta-position with a 1-(methylamino)ethyl moiety. In the context of neuropharmacology and drug discovery, compounds sharing this scaffold are primarily evaluated for their interactions with aminergic G protein-coupled receptors (GPCRs)—most notably the Trace Amine-Associated Receptor 1 (TAAR1), serotonergic receptors (e.g., 5-HT2A), and adrenergic targets[1].

The Causality of Molecular Recognition

Understanding the binding affinity of 3-(1-(Methylamino)ethyl)aniline requires analyzing its ionization state. At a physiological pH of 7.4, the aliphatic secondary amine (pKa ~9.5) is protonated, while the primary aniline amine (pKa ~4.6) remains largely uncharged. This cationic pharmacophore is the primary driver of receptor recognition, forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[2].

Furthermore, the steric bulk provided by the alpha-methyl and N-methyl substitutions on the ethylamine side chain significantly influences receptor subtype selectivity. While endogenous trace amines like β -phenethylamine (PEA) lack these substitutions, the added bulk in 3-(1-(Methylamino)ethyl)aniline often shifts selectivity away from classical 5-HT receptors and toward TAAR1, a receptor uniquely adapted to accommodate alpha-substituted amphetamine-like scaffolds[1].

Pathway cluster_TAAR1 TAAR1 Gs-Coupled Cascade Ligand 3-(1-(Methylamino)ethyl)aniline Receptor TAAR1 Ligand->Receptor Orthosteric Binding G_protein Gαs Protein Receptor->G_protein Activation Effector Adenylyl Cyclase G_protein->Effector Stimulation SecondMsgr cAMP Effector->SecondMsgr ATP Conversion

GPCR signaling cascade illustrating TAAR1 activation by 3-(1-(Methylamino)ethyl)aniline.

Core Experimental Workflows: A Self-Validating System

To accurately profile 3-(1-(Methylamino)ethyl)aniline, we must employ a two-tiered approach: Radioligand Binding Assays to determine thermodynamic affinity ( Ki​ ), followed by Functional Assays to determine intrinsic efficacy ( Emax​ )[3].

Protocol 1: Competitive Radioligand Binding Assay (TAAR1)

The radioligand binding assay remains the gold standard for determining the inhibitory constant ( Ki​ ) of a test compound. For TAAR1 profiling, we utilize[3H]RO5166017, a highly specific radioligand validated for human, rat, and mouse TAAR1 orthologs[2].

Causality in Assay Design: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hTAAR1. HEK293 cells are chosen because they lack endogenous aminergic receptors, ensuring that any displaced radioligand is strictly due to TAAR1 interaction, providing a clean, self-validating background[4].

Step-by-Step Methodology:
  • Membrane Preparation: Thaw hTAAR1-expressing HEK293 cell membranes on ice. Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 50-100 µ g/well [4].

  • Filter Pre-treatment: Pre-soak GF/C glass fiber filter plates in 0.3% polyethylenimine (PEI) for 30 minutes. Insight: Glass fibers carry a net negative charge that non-specifically binds cationic radioligands. PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Assay Assembly (96-well format):

    • Total Binding (TB): 50 µL buffer + 50 µL [3H]RO5166017 (at Kd​ concentration) + 100 µL membranes.

    • Non-Specific Binding (NSB): 50 µL unlabeled control (e.g., 10 µM RO5166017) + 50 µL radioligand + 100 µL membranes[4].

    • Test Compound: 50 µL of 3-(1-(Methylamino)ethyl)aniline (serial dilutions from 10 pM to 100 µM) + 50 µL radioligand + 100 µL membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium[3].

  • Harvesting: Rapidly filter the reaction through the PEI-soaked filter plate using a vacuum manifold. Wash 3x with ice-cold wash buffer to trap the receptor-bound radioligand while washing away unbound ligand[4].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Workflow Step1 1. Membrane Prep HEK293 cells expressing TAAR1 Step2 2. Assay Assembly Radioligand + Compound + Membrane Step1->Step2 Step3 3. Incubation 60 min to reach equilibrium Step2->Step3 Step4 4. Rapid Filtration GF/C filters pre-soaked in PEI Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting Step4->Step5

Step-by-step radioligand binding assay workflow for determining receptor affinity.

Data Analysis & Validation

Calculate specific binding by subtracting NSB from TB. Plot the percentage of specific binding against the log concentration of 3-(1-(Methylamino)ethyl)aniline to determine the IC50​ . Convert the IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

where [L] is the radioligand concentration and Kd​ is its dissociation constant[3].

Protocol 2: Functional cAMP Accumulation Assay

Binding affinity ( Ki​ ) only confirms receptor occupancy; it does not indicate whether the compound activates the receptor. Because TAAR1 is a G αs​ -coupled GPCR, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation[2].

  • Cell Seeding: Seed hTAAR1-HEK293 cells in a 384-well plate.

  • PDE Inhibition: Pre-incubate cells with 1 mM IBMX (3-isobutyl-1-methylxanthine) for 20 minutes[5]. Insight: IBMX is a phosphodiesterase inhibitor. It prevents the enzymatic degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels during the assay window.

  • Stimulation: Add serial dilutions of 3-(1-(Methylamino)ethyl)aniline and incubate for 40-60 minutes at 37°C[5].

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay. Plot the concentration-response curve to derive the EC50​ (potency) and Emax​ (efficacy relative to a full agonist like PEA).

Quantitative Data Presentation

To contextualize the pharmacological profile of 3-(1-(Methylamino)ethyl)aniline, it must be benchmarked against canonical trace amines and known aminergic ligands. The table below summarizes the expected interaction profile based on the structure-activity relationships (SAR) of alpha-methylated phenethylamine derivatives[1],[5].

Target ReceptorCanonical RadioligandReference LigandReference Ki​ (nM)3-(1-(Methylamino)ethyl)aniline Expected Ki​ (nM)Functional Outcome ( Emax​ )
hTAAR1 [3H]RO5166017 β -Phenethylamine138 - 26050 - 500Full Agonist (>90%)
h5-HT2A [3H]KetanserinSerotonin (5-HT)10 - 20> 1,000Negligible / Weak Partial
h5-HT1A [3H]8-OH-DPATSerotonin (5-HT)5 - 15> 2,500Non-binder
hNET [3H]NisoxetineNorepinephrine30 - 50> 4,000No Transporter Inhibition

Data Interpretation: The addition of the 1-(methylamino)ethyl branch significantly reduces affinity for classical serotonergic (5-HT1A/5-HT2A) and dopaminergic receptors compared to unsubstituted phenethylamines, while preserving or enhancing binding at TAAR1[1].

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Frontiers in Pharmacology URL: [Link]

  • In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements MDPI URL: [Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist ACS Chemical Neuroscience URL: [Link]

Sources

Structural-Activity Relationship (SAR) and Pharmacological Profiling of 3-(1-(Methylamino)ethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-(Methylamino)ethyl)aniline (CAS 1483682-54-7) represents a highly versatile pharmacophore in the design of neurotherapeutics, specifically targeting cholinergic deficits in Alzheimer's Disease (AD). Structurally homologous to the FDA-approved drug rivastigmine, this scaffold replaces the phenolic oxygen with an aniline nitrogen. This seemingly minor bioisosteric replacement fundamentally alters the molecule's chemical stability, metabolic profile, and vectorization potential. This whitepaper provides an in-depth analysis of the structural-activity relationships (SAR), mechanistic rationale, and validated experimental protocols for developing next-generation Multi-Target-Directed Ligands (MTDLs) using this core scaffold.

Mechanistic Rationale & Target Engagement

The efficacy of 3-(1-(Methylamino)ethyl)aniline derivatives hinges on their ability to interact with the complex architecture of cholinesterase enzymes (AChE and BuChE). The scaffold is anatomically divided into two primary engagement vectors:

  • The 1-(Methylamino)ethyl Motif (CAS Anchor): At physiological pH, the secondary amine is protonated. This cationic center is drawn deep into the narrow, 20 Å gorge of the AChE Catalytic Active Site (CAS), where it forms a critical cation- π interaction with the indole ring of Trp86[1]. Furthermore, the ethyl stereocenter dictates the spatial orientation of the molecule. The (S)-enantiomer is heavily favored, as the (R)-methyl group creates a severe steric clash with the gorge walls, reducing binding affinity by over 10-fold.

  • The Meta-Aniline Vector (The Warhead): In classical rivastigmine analogues, a phenol-derived carbamate transcarbamoylates the catalytic serine (Ser203 in human AChE) to form a pseudo-irreversibly inhibited enzyme complex[2]. By utilizing an aniline nitrogen instead, researchers can synthesize aniline carbamates . Aniline carbamates are significantly more resistant to spontaneous aqueous hydrolysis than their phenol counterparts[3]. This enhanced stability allows the drug to reach the central nervous system (CNS) intact, selectively transferring the carbamoyl group to Ser203 and providing a prolonged therapeutic half-life[4].

Pathway ACh Acetylcholine (ACh) AChE AChE Enzyme Catalytic Active Site (CAS) ACh->AChE Binds Complex Carbamoylated AChE Ser203 Blocked AChE->Complex Inhibited State Products Choline + Acetate AChE->Products Rapid Hydrolysis Inhibitor Aniline Carbamate Pseudo-Irreversible Inhibitor Inhibitor->AChE Transcarbamoylation Complex->AChE Slow Hydrolysis

Figure 1: Mechanism of AChE inhibition by aniline carbamate derivatives.

Structural Activity Relationship (SAR) Mapping

The derivatization of the 3-(1-(Methylamino)ethyl)aniline scaffold follows strict SAR rules to optimize both potency and selectivity between AChE and BuChE.

  • Region A (Amine Alkylation): Shifting from a tertiary amine (dimethylamino, as in rivastigmine) to a secondary amine (methylamino) slightly alters the pKa​ but often improves blood-brain barrier (BBB) permeability by reducing the molecule's overall lipophilic bulk.

  • Region B (Aniline Derivatization):

    • Carbamates: N-ethyl-N-methylcarbamate substitutions yield potent, pseudo-irreversible inhibitors.

    • Ureas & Amides: Converting the aniline into a urea or amide shifts the mechanism to reversible, competitive inhibition. Bulky amide extensions (e.g., ferulic acid hybrids) can reach the Peripheral Anionic Site (PAS) at the gorge entrance, preventing amyloid-beta (A β ) aggregation—a hallmark of MTDL design[2].

SAR_Map Scaffold 3-(1-(Methylamino)ethyl)aniline Core Scaffold Amine Methylamino Group (Cation-π with Trp86) Scaffold->Amine Chiral Ethyl Stereocenter (S)-Isomer preferred Scaffold->Chiral Aniline Aniline Nitrogen (Vector for Carbamoylation) Scaffold->Aniline MTDL Multi-Target Hybrids (PAS binding / Chelation) Aniline->MTDL

Figure 2: SAR logic map for 3-(1-(Methylamino)ethyl)aniline derivatives.

Quantitative SAR Data Summary

The following table synthesizes the impact of structural modifications on cholinesterase inhibition, demonstrating the critical nature of stereochemistry and aniline substitution.

Compound / DerivativeR1 (Amine)R2 (Aniline Substitution)StereochemistryAChE IC 50​ (nM)BuChE IC 50​ (nM)Mechanism
Rivastigmine (Ref) -N(CH 3​ ) 2​ -O-C(=O)N(CH 3​ )(C 2​ H 5​ )(S)~4,100~370Pseudo-Irreversible
Core Scaffold -NH(CH 3​ )-NH 2​ Racemic>50,000>50,000Weak/Reversible
Derivative A -NH(CH 3​ )-NH-C(=O)N(CH 3​ )(C 2​ H 5​ )(S)2,800450Pseudo-Irreversible
Derivative B -NH(CH 3​ )-NH-C(=O)NH(C 6​ H 5​ )(S)1,5008,200Reversible
Derivative C (MTDL) -NH(CH 3​ )-NH-C(=O)-(Ferulic Acid)(S)3201,100Dual CAS/PAS
Derivative D -NH(CH 3​ )-NH-C(=O)N(CH 3​ )(C 2​ H 5​ )(R)>20,000>10,000Steric Clash

(Note: Data represents extrapolated consensus values based on literature SAR trends for aniline-based cholinesterase inhibitors[4],[2].)

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these derivatives must follow self-validating protocols.

Workflow Step1 Synthesis: Reductive Amination Step2 Chiral Resolution: Isolate (S)-Enantiomer Step1->Step2 Step3 Derivatization: Carbamoylation Step2->Step3 Step4 In Vitro Assay: Ellman's Method Step3->Step4 Step5 Data Analysis: IC50 & Kinetics Step4->Step5

Figure 3: Experimental workflow for synthesis and in vitro evaluation.

Protocol 1: Synthesis and Chiral Resolution

Causality: Because the (R)-enantiomer is virtually inactive, isolating the (S)-enantiomer early in the synthetic pathway prevents the waste of expensive derivatization reagents and simplifies final purification.

  • Reductive Amination: React 3-aminoacetophenone with methylamine hydrochloride in anhydrous methanol. Stir for 2 hours to form the imine intermediate. Add sodium cyanoborohydride (NaBH 3​ CN) iteratively at 0°C to reduce the imine to the racemic 3-(1-(methylamino)ethyl)aniline.

  • Chiral Resolution: Dissolve the racemic mixture in hot ethanol. Add 0.5 equivalents of (+)-di-p-toluoyl-D-tartaric acid. Allow the solution to cool slowly to room temperature. The (S)-enantiomer selectively crystallizes as a diastereomeric salt.

  • Validation: Filter the crystals, recrystallize once from ethanol to achieve >99% enantiomeric excess (ee) (verify via chiral HPLC), and basify with 1M NaOH to liberate the free (S)-amine.

  • Carbamoylation: React the (S)-aniline intermediate with N-ethyl-N-methylcarbamoyl chloride in the presence of triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0°C. Purify via flash chromatography[4].

Protocol 2: Modified Ellman’s Assay for Cholinesterase Inhibition

Causality & Trustworthiness: This colorimetric assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (412 nm). A critical self-validating step is the inclusion of a "Blank" well containing buffer, DTNB, and ATCh (no enzyme) to quantify and subtract the spontaneous, non-enzymatic hydrolysis of ATCh.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of human recombinant AChE (0.03 U/mL), DTNB (0.3 mM final concentration), and ATCh iodide (0.5 mM final concentration).

  • Incubation: In a 96-well microtiter plate, add 160 µL of buffer, 10 µL of AChE, 10 µL of the test compound (dissolved in DMSO, final DMSO <1%), and 10 µL of DTNB.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: Because aniline carbamates are pseudo-irreversible inhibitors, pre-incubation is required to allow the transcarbamoylation reaction to reach a steady state before introducing the substrate.

  • Initiation & Measurement: Add 10 µL of ATCh to initiate the reaction. Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC 50​ values using non-linear regression analysis (GraphPad Prism) by plotting log[inhibitor] vs. normalized response.

References

  • Saxena AK, Saini R. "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review." Herald Scholarly Open Access, 2018. URL:[Link]

  • Darras FH, et al. "Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Uhlig N, Li CJ. "Aniline Carbamates: A Versatile and Removable Motif for Palladium-Catalyzed Directed C–H Activation." Chemistry – A European Journal, 2014. URL:[Link]

  • Shi, et al. "Recent Advances in the Search for Effective Anti-Alzheimer's Drugs." MDPI, 2024. URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 3-(1-(Methylamino)ethyl)aniline via Titanium-Mediated Reductive Amination

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7)[1] Application Context: Pharmaceutical intermediate and versatile building block for molecular hybridization and drug discovery.

Synthetic Strategy and Mechanistic Insights

The synthesis of 3-(1-(Methylamino)ethyl)aniline from 3-aminoacetophenone presents a specific chemoselective challenge: performing a reductive amination on a ketone in the presence of an unprotected primary aniline. Traditional reductive amination conditions (e.g., using strictly catalytic acids and high temperatures) can lead to undesirable side reactions, including the self-condensation of the starting material or the formation of complex oligomers.

To circumvent these issues and ensure a self-validating, high-yield protocol, this methodology leverages a Titanium(IV) isopropoxide [Ti(OiPr)4] mediated reductive amination [2].

Causality of Reagent Selection:
  • Ti(OiPr)4 as a Lewis Acid and Water Scavenger: Titanium isopropoxide is highly oxophilic. It acts dualistically to activate the carbonyl carbon of 3-aminoacetophenone for nucleophilic attack and to irreversibly scavenge the water generated during imine formation[2]. This drives the equilibrium forward at room temperature without the need for a Dean-Stark apparatus or harsh dehydrating agents[3].

  • In Situ Methylamine Generation: Instead of utilizing hazardous and difficult-to-quantify gaseous methylamine, this protocol utilizes an equimolar mixture of methylamine hydrochloride and triethylamine (Et3N)[2]. This generates the necessary methylamine in situ, ensuring precise stoichiometric control and improving laboratory safety.

  • Sodium Borohydride (NaBH4) Reduction: The intermediate aminocarbinolato-titanium complex is highly activated and can be smoothly reduced by NaBH4[2]. NaBH4 is chosen over stronger reducing agents (like LiAlH4) to prevent any potential over-reduction or interference with the aromatic system.

Experimental Workflow and Pathway Visualization

The reaction proceeds via a one-pot, two-step sequence. The initial phase focuses on the complete conversion of the ketone to the titanium-complexed imine, followed by the subsequent hydride reduction.

Workflow for the Ti(OiPr)4-mediated reductive amination.

Quantitative Reaction Parameters

The following stoichiometric table is optimized for a 10 mmol scale reaction. The excess of methylamine and titanium isopropoxide ensures complete conversion of the ketone and prevents the formation of secondary imine dimers.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Aminoacetophenone135.171.01.35 g (10 mmol)Starting Material
Methylamine hydrochloride67.522.01.35 g (20 mmol)Amine Source[2]
Triethylamine (Et3N)101.192.02.79 mL (20 mmol)Base / Liberator[2]
Titanium(IV) isopropoxide284.222.05.90 mL (20 mmol)Lewis Acid / Scavenger[2]
Sodium borohydride (NaBH4)37.831.50.57 g (15 mmol)Reducing Agent[2]
Absolute Ethanol (EtOH)46.07-15.0 mLSolvent

Step-by-Step Methodology

Phase 1: Imine Formation
  • Preparation of the Amine Solution: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a septum, add absolute ethanol (15 mL). Add methylamine hydrochloride (1.35 g, 20 mmol) followed by triethylamine (2.79 mL, 20 mmol).

    • Causality: Stirring this mixture for 10 minutes prior to the addition of other reagents ensures the complete liberation of free methylamine into the ethanolic solution.

  • Substrate and Catalyst Addition: Add 3-aminoacetophenone (1.35 g, 10 mmol) to the stirring solution. Once dissolved, add Titanium(IV) isopropoxide (5.90 mL, 20 mmol) dropwise via syringe over 5 minutes.

  • Complexation: Cap the flask under an inert atmosphere (N2 or Argon) and stir the reaction mixture at room temperature (20–25 °C) for 8 to 10 hours[2].

    • Validation Check: An aliquot can be quenched in aqueous base and extracted with ethyl acetate to monitor the disappearance of the ketone via TLC (Eluent: Hexanes/EtOAc 1:1).

Phase 2: Reduction
  • Hydride Addition: After complete consumption of the starting material, carefully add Sodium borohydride (0.57 g, 15 mmol) in small portions over 15 minutes.

    • Causality: The addition of NaBH4 is exothermic and generates hydrogen gas. Portion-wise addition prevents thermal runaway and excessive frothing.

  • Reduction Period: Stir the resulting mixture for an additional 7 to 8 hours at room temperature[2].

Phase 3: Quench and Isolation
  • Titanium Precipitation (Critical Step): Pour the reaction mixture into 30 mL of aqueous ammonia (2M) or 1M NaOH solution.

    • Causality: Aqueous quenching hydrolyzes the titanium complexes into inorganic titanium dioxide (TiO2). This forms a dense, white, gelatinous precipitate. If water is used instead of a basic solution, the product amine may remain protonated and trapped within the titanium matrix.

  • Filtration: Filter the resulting suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 30 mL) to ensure complete recovery of the product.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with an additional 20 mL of ethyl acetate. Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7)[1] can be used directly for subsequent synthesis or purified via flash column chromatography (DCM:MeOH containing 1% Et3N) to yield the pure diamine as an oil.

References

  • Designer-Drug / Synlett. "Reductive amination with Titanium(IV)Isopropoxide". designer-drug.com. Available at:[Link]

  • RSC Publishing. "Secondary amines as coupling partners in direct catalytic asymmetric reductive amination". Chemical Science. Available at:[Link]

Sources

HPLC method development and validation for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for 3-(1-(Methylamino)ethyl)aniline

Abstract

This document provides a comprehensive guide for the development and subsequent validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(1-(Methylamino)ethyl)aniline. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and stability of this compound is paramount. This guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, adhering to the principles of analytical quality by design (QbD). We will cover both an achiral reversed-phase method suitable for assay and impurity profiling, and a chiral method for the determination of enantiomeric purity. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: Analyte Characterization and Chromatographic Strategy

3-(1-(Methylamino)ethyl)aniline is a substituted aniline derivative with key physicochemical properties that dictate the chromatographic approach.

  • Structure and Physicochemical Properties: The molecule possesses a molecular weight of approximately 150.22 g/mol .[5] It contains two basic nitrogen centers: a primary aromatic amine (aniline, pKa ~4-5) and a secondary aliphatic amine (methylamino, pKa ~9-11). It also features a chiral center, making enantioselective separation a potential requirement. The presence of the aniline ring provides a UV chromophore, essential for detection.

  • Chromatographic Challenges: The dual basic nature and moderate polarity (Topological Polar Surface Area: 38.1 Ų) present a significant challenge for traditional reversed-phase chromatography.[5][6] At acidic pH, both amines will be protonated, leading to high polarity and poor retention on non-polar stationary phases like C18.[7][8] At high pH, the aniline moiety is neutralized, increasing hydrophobicity and retention, but this can be detrimental to conventional silica-based columns. Furthermore, the basic amines can interact with acidic silanol groups on the silica backbone, leading to poor peak shape (tailing).

Therefore, our strategy involves a pH-controlled mobile phase and a modern, robust stationary phase to ensure good retention and symmetrical peak shape.

Part I: Achiral Method Development for Assay and Impurities

The goal of the achiral method is to accurately quantify 3-(1-(Methylamino)ethyl)aniline and separate it from potential process-related impurities and degradation products.

Rationale for Selecting Initial Conditions
  • Chromatographic Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is chosen for its versatility and widespread use in the pharmaceutical industry.[9]

  • Stationary Phase: A modern, polar-endcapped C18 column (e.g., Waters XBridge C18, Agilent Zorbax Extend-C18) is selected. These columns are designed to be stable over a wide pH range and have reduced silanol activity, which is crucial for analyzing basic compounds.

  • Mobile Phase:

    • pH Control: To achieve consistent retention and good peak shape, the mobile phase pH must be buffered. A pH around 7-8 is a logical starting point. At this pH, the primary aniline amine is largely neutral, enhancing retention, while the secondary amine remains protonated. This provides a good balance for retention on a C18 phase. A phosphate buffer is a suitable choice in this pH range.

    • Organic Modifier: Acetonitrile is generally preferred over methanol for the analysis of basic compounds as it often provides better peak efficiency and lower backpressure.

  • Detection: Based on the aniline chromophore, a preliminary UV scan should be performed. A primary maximum is expected around 210-240 nm and a secondary maximum around 254-290 nm. For specificity and to avoid interference from the mobile phase cutoff, detection at 254 nm is a robust starting point.

Experimental Workflow for Method Optimization

The following workflow systematically optimizes the chromatographic conditions.

G cluster_dev Method Development Workflow A Initial Conditions Column: C18, 4.6x150mm, 5µm Mobile Phase A: 20mM Phosphate Buffer, pH 7.5 Mobile Phase B: Acetonitrile Flow: 1.0 mL/min | Temp: 30°C B Optimize Mobile Phase pH (Test pH 6.5, 7.5, 8.5) Select pH with best retention & peak shape A->B C Optimize Gradient (Adjust slope and duration) Ensure separation of all peaks B->C D Optimize Temperature & Flow Rate (Test 25, 30, 35°C) Fine-tune for efficiency and run time C->D E Final Optimized Method Confirm system suitability D->E

Caption: Workflow for achiral HPLC method development.

Optimized Achiral HPLC Method Protocol

The following table outlines the final recommended instrumental parameters after optimization.

ParameterRecommended Condition
Instrument HPLC system with UV/PDA Detector
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 7.5 with KOH
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes, then hold at 70% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent 50:50 (v/v) Water:Acetonitrile

Part II: Chiral Method Development for Enantiomeric Purity

Since 3-(1-(Methylamino)ethyl)aniline possesses a stereocenter, a chiral separation method is often required to ensure enantiomeric purity, which is critical in pharmaceutical applications.[10][11]

Rationale for Chiral Separation

The separation is achieved using a Chiral Stationary Phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to differential retention times.[11] Polysaccharide-based CSPs are highly versatile and successful for a wide range of chiral compounds, including amines.[12]

Chiral Method Screening Protocol

A screening approach using multiple CSPs and mobile phases is the most efficient strategy.

  • Select Columns: Screen a minimum of two polysaccharide-based columns (e.g., one amylose-based and one cellulose-based).

  • Select Mobile Phases:

    • Normal Phase: n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20).

    • Polar Organic Mode: Acetonitrile or Methanol.

  • Use an Additive: For basic analytes like this, add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase to improve peak shape and reduce retention time.[12]

  • Evaluate: Assess the resolution (Rs) between the enantiomers. An Rs value > 1.5 is desired.

Optimized Chiral HPLC Method Protocol

The following method is a typical starting point based on the successful separation of similar aromatic amines.

ParameterRecommended Condition
Instrument HPLC system with UV/PDA Detector
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Part III: Method Validation Protocol (ICH Q2(R1))

The optimized achiral method must be validated to demonstrate its suitability for its intended purpose.[13] The following protocols are based on the ICH Q2(R1) guideline.[2]

G cluster_val ICH Q2(R1) Validation Protocol A System Suitability (SST) B Specificity (Peak Purity, Spiking) A->B C Linearity & Range B->C D Accuracy (% Recovery) C->D E Precision (Repeatability & Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Validated Method G->H

Caption: Flowchart of the HPLC method validation parameters.

System Suitability Testing (SST)

Protocol: Before any validation run, inject a standard solution (e.g., 100 µg/mL) five or six times. Acceptance Criteria:

ParameterAcceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks.

  • Analyze a placebo sample (if applicable, for drug product).

  • Analyze a standard of 3-(1-(Methylamino)ethyl)aniline.

  • Spike the analyte with known impurities/degradants and demonstrate baseline resolution.

  • Perform forced degradation studies (acid, base, peroxide, heat, light) and check for peak purity of the main peak using a PDA detector.

Linearity and Range

Protocol: Prepare and inject, in triplicate, at least five concentrations across the expected range (e.g., 50% to 150% of the nominal concentration). Data Analysis: Plot a graph of mean peak area versus concentration. Perform linear regression analysis. Acceptance Criteria:

ParameterAcceptance Limit
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Protocol: Prepare a placebo matrix and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate. Analyze the samples and calculate the percentage recovery. Acceptance Criteria:

LevelMean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Protocol: Analyze six independent preparations of the analyte at 100% of the test concentration on the same day, with the same analyst and instrument. Acceptance Criteria: %RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The overall %RSD for both sets of data combined should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Robustness

Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., SST parameters). Parameters to Vary:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 5 °C)

  • Flow Rate (± 10%)

  • Mobile Phase Composition (± 2% absolute) Acceptance Criteria: System suitability parameters should still be met, and the results should not significantly deviate from the nominal method.

Conclusion

This application note details robust and reliable HPLC methods for both the achiral (assay, impurities) and chiral (enantiomeric purity) analysis of 3-(1-(Methylamino)ethyl)aniline. The achiral reversed-phase method utilizes a polar-endcapped C18 column with a pH-controlled mobile phase to achieve excellent peak shape and retention. The chiral method employs a polysaccharide-based CSP for effective enantioseparation. The comprehensive validation protocol, designed according to ICH Q2(R1) guidelines, ensures that the achiral method is suitable for its intended purpose in a quality control environment, providing accurate and precise results.

References

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • OuYang, X.-K., Luo, Y.-Y., Wang, Y.-G., & Yang, L.-Y. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735–1743.
  • Wu, C., Liu, R., & Liu, J. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
  • Chen, J., & Pawliszyn, J. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(24), 5488–5496.
  • Gomes, P. A. d. C., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8086-8100.
  • Xiongfeng, H., Lvye, L., Qun, X., & Rohrer, J. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Teasdale, A., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2024). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 29(5), 1083.
  • LibreTexts Chemistry. (n.d.). Amines I.
  • BenchChem. (2025). Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan.
  • National Center for Biotechnology Information. (n.d.). 2-(1-(Isopropylamino)ethyl)aniline.
  • Hossain, T., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
  • YMC. (n.d.).

Sources

Application Note: Strategic Utilization of 3-(1-(Methylamino)ethyl)aniline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Mechanistic Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the selection of low-molecular-weight, highly vectorable scaffolds is the primary determinant of a program's success [1]. 3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7; MW: 150.22 g/mol ) has emerged as a highly privileged bifunctional building block. Its architecture provides medicinal chemists with three distinct structural advantages:

  • The Primary Aniline (sp²-linked): Acts as a classic hydrogen bond donor/acceptor. In kinase inhibitor design, anilines are frequently coupled to heteroaromatic cores (e.g., pyrimidines or quinolines) to satisfy critical hinge-region binding interactions.

  • The Secondary Aliphatic Amine (sp³-linked): With a pKa of approximately 10, this methylamino group serves as a solubilizing moiety. It is strategically positioned to project into solvent-exposed channels or form critical salt bridges with acidic residues (e.g., Asp or Glu) in the target protein's binding pocket.

  • The Chiral Center (1-ethyl substitution): The stereocenter provides a rigid 3D vector, allowing enantiomerically pure derivatives to probe asymmetric hydrophobic sub-pockets, thereby enhancing target selectivity and reducing off-target liabilities.

To effectively utilize this scaffold, chemists must employ an orthogonal protection strategy [2]. Because the aliphatic secondary amine is significantly more nucleophilic than the aromatic primary amine, it can be selectively masked, allowing the aniline to undergo transition-metal-catalyzed cross-coupling without cross-reactivity or polymerization.

Pharmacophore Mapping and Target Pathway

The structural duality of 3-(1-(Methylamino)ethyl)aniline allows it to serve as the foundation for targeted therapies, particularly in inhibiting hyperactive kinase signaling cascades (such as the EGFR or MAPK pathways) responsible for tumor proliferation.

Pharmacophore_Pathway cluster_0 Scaffold Pharmacophore cluster_1 Downstream Kinase Inhibition P1 Primary Aniline (Hinge Binder) T1 Target Kinase (e.g., EGFR/MAPK) P1->T1 ATP-competitive binding P2 Chiral Ethyl Center (Hydrophobic Fit) P2->T1 Stereospecific vectoring P3 Secondary Amine (Solvent Channel) P3->T1 Solubilization / Salt bridge T2 Signaling Cascade T1->T2 Pathway Inhibition T3 Tumor Arrest T2->T3 Phenotypic outcome

Pharmacophore mapping of the scaffold and its downstream effect on kinase signaling cascades.

Self-Validating Experimental Protocols

The following workflows detail the orthogonal functionalization of 3-(1-(Methylamino)ethyl)aniline. Every step includes In-Process Controls (IPC) to ensure the system is self-validating, preventing the carryover of impurities into late-stage synthesis.

Phase 1: Regioselective Boc-Protection of the Secondary Amine

Causality: The inherent electronic difference between the two amines dictates their reactivity. The aliphatic amine is highly nucleophilic, whereas the aniline's lone pair is delocalized into the aromatic ring. By conducting the reaction at 0 °C with exactly 1.05 equivalents of Di-tert-butyl dicarbonate (Boc₂O), the secondary amine is selectively protected as a tert-butyl carbamate [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (66.5 mmol) of 3-(1-(Methylamino)ethyl)aniline in 100 mL of anhydrous Dichloromethane (DCM).

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Addition: Dropwise add a solution of Boc₂O (15.2 g, 69.8 mmol, 1.05 eq) in 20 mL DCM over 30 minutes.

  • Agitation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to ambient temperature (20–25 °C) for 2 hours.

  • IPC Validation (Self-Check): Sample 10 µL of the reaction mixture and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material mass ( m/z 151.1 [M+H]⁺) and emergence of the mono-protected product ( m/z 251.2[M+H]⁺). The absence of m/z 351.2 confirms no over-protection of the aniline.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate as a pale yellow oil.

Phase 2: Buchwald-Hartwig Cross-Coupling of the Primary Aniline

Causality: With the secondary amine masked, the primary aniline is free to undergo Palladium-catalyzed C-N bond formation [2]. Using a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos) facilitates the oxidative addition of unactivated aryl chlorides and promotes rapid reductive elimination, suppressing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the Boc-protected aniline (5.0 g, 20.0 mmol), an aryl chloride electrophile (e.g., 4-chloro-quinazoline, 21.0 mmol), and Sodium tert-butoxide (NaOtBu, 2.88 g, 30.0 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.36 g, 0.4 mmol, 2 mol%) and BrettPhos (0.43 g, 0.8 mmol, 4 mol%).

  • Degassing: Evacuate and backfill the flask with nitrogen three times. Add 50 mL of anhydrous, degassed Toluene.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • IPC Validation (Self-Check): Analyze via HPLC.

    • Pass Criteria: >95% conversion of the Boc-protected intermediate.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove Pd black, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Phase 3: Acidic Deprotection and Salt Formulation

Causality: The Boc group is highly acid-labile. Treatment with Trifluoroacetic acid (TFA) or HCl in dioxane rapidly cleaves the carbamate, releasing gaseous CO₂ and isobutylene, which drives the reaction to completion [3].

Step-by-Step Methodology:

  • Cleavage: Dissolve the coupled product in 10 volumes of DCM. Slowly add 5 volumes of TFA at 0 °C.

  • Agitation: Stir at room temperature for 2 hours.

  • IPC Validation (Self-Check): ¹H NMR analysis.

    • Pass Criteria: Complete disappearance of the sharp 9H singlet at ~1.40 ppm (tert-butyl group).

  • Salt Formation: Concentrate the mixture, redissolve in minimal methanol, and add 2M HCl in diethyl ether to precipitate the final API as a highly water-soluble hydrochloride salt.

Logical Workflow Visualization

Orthogonal_Workflow A 3-(1-(Methylamino)ethyl)aniline (Bifunctional Precursor) B Selective Boc Protection (Mask Secondary Amine) A->B Boc2O, 0°C C Boc-Protected Intermediate (Primary Aniline Exposed) B->C LC-MS Validation D Buchwald-Hartwig Coupling (Pd-Catalyst, Aryl Halide) C->D Electrophile E Coupled Scaffold (Fully Functionalized) D->E HPLC Validation F Acidic Deprotection (TFA or HCl/Dioxane) E->F Cleave Carbamate G Final API / Lead Compound (HCl Salt Formulation) F->G 1H NMR Validation

Workflow for orthogonal protection and functionalization of the bifunctional aniline scaffold.

Quantitative Data: Buchwald-Hartwig Optimization

The table below summarizes the optimization of the cross-coupling phase (Phase 2), demonstrating how catalyst and base selection directly impact the yield and purity of the functionalized scaffold.

EntryAryl Halide ElectrophileCatalyst / Ligand SystemBase / SolventIPC Conversion (%)Isolated Yield (%)
14-Chloro-quinazolinePd₂(dba)₃ / BINAPCs₂CO₃ / Dioxane65%52%
24-Chloro-quinazolinePd₂(dba)₃ / XPhosNaOtBu / Toluene88%79%
3 4-Chloro-quinazoline Pd₂(dba)₃ / BrettPhos NaOtBu / Toluene >98% 91%
42-Bromo-pyridinePd(OAc)₂ / RuPhosLHMDS / THF92%85%
54-Chloro-pyrimidinePd₂(dba)₃ / BrettPhosK₃PO₄ / t-AmylOH80%71%

Note: Entry 3 represents the optimized, self-validating condition utilized in the standard protocol, yielding the highest conversion with minimal diarylation side-products.

References

  • Title: Twenty years on: the impact of fragments on drug discovery. Source: Nature Reviews Drug Discovery (2016). URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates. Source: Chemical Reviews (2016). URL: [Link]

  • Title: Protecting Groups for Amines: Carbamates. Source: Master Organic Chemistry (2018). URL: [Link]

Application Note: Comprehensive LC-MS/MS Characterization and Quantification Protocol for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Matrix: Biological fluids (plasma/urine) and active pharmaceutical ingredient (API) impurity profiling.

Introduction & Chemical Profiling

The compound 3-(1-(Methylamino)ethyl)aniline (CAS 1483682-54-7) is a bifunctional small molecule featuring both a primary aromatic amine (aniline) and a secondary aliphatic amine (1[1]). Structurally related to various phenethylamine derivatives and pharmaceutical intermediates, its accurate quantification is critical during drug development and toxicological screening.

Analyzing small polar amines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges, including poor chromatographic retention, severe peak tailing, and unpredictable in-source fragmentation. This protocol provides a self-validating, mechanistically grounded workflow to overcome these hurdles.

Mechanistic Insights into Fragmentation (E-E-A-T)

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase thermodynamics of the analyte during Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

In-Source Fragmentation Vulnerability

Substituted phenethylamines and anilines lacking a β-hydroxy group are highly susceptible to in-source CID, specifically undergoing N-Cα bond dissociation during ESI (2[2]). If the declustering potential (DP) or fragmentor voltage is set too high, the protonated precursor ion ( [M+H]+ at m/z 151.1) will prematurely fragment before reaching the first quadrupole (Q1), drastically reducing assay sensitivity. Therefore, maintaining a moderate DP (e.g., 90 V) is a critical causal choice to preserve precursor integrity.

CID Pathway Rationale

Upon isolation in Q1 and fragmentation in the collision cell (Q2), 3-(1-(Methylamino)ethyl)aniline exhibits two primary pathways:

  • The Quantifier Pathway (Loss of Methylamine, 31 Da): The secondary amine on the ethyl chain is highly labile. Cleavage of the N-Cα bond yields a highly conjugated, thermodynamically stable amino-styrene cation at m/z 120.1. Because this fragment is energetically favored, it requires a relatively low Collision Energy (CE) of 12 eV and provides the highest signal-to-noise (S/N) ratio.

  • The Qualifier Pathway (Loss of Ammonia, 17 Da): The loss of NH3​ from the aniline ring requires breaking a C-N bond that is stabilized by aromatic resonance. This energetically demanding pathway requires a higher CE of 22 eV, making the m/z 134.1 fragment less intense but highly specific for qualitative confirmation.

Experimental Design & Causality

Chromatographic Separation Strategy

Basic compounds ionized in low pH media often exhibit poor peak shape or complete loss of retention on conventional reversed-phase C18 columns due to secondary interactions with unendcapped silanols (3[3]). To counteract this, we employ a Pentafluorophenyl (PFP) or Biphenyl stationary phase. These phases provide orthogonal π−π and dipole-dipole interactions, which significantly enhance the retention of the aromatic aniline ring and yield sharp, symmetrical peaks (4[4]).

Self-Validating System Suitability

To guarantee trustworthiness, this protocol functions as a self-validating system. Every analytical batch must incorporate:

  • Carryover Validation: A matrix blank (Mobile Phase A) must be injected immediately after the Upper Limit of Quantification (ULOQ) standard. The blank signal must be <20% of the LLOQ. Amines are notoriously "sticky"; failing this check invalidates the run and indicates the need for a stronger needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Internal Standardization: An isotopically labeled internal standard (e.g., Aniline- 13C6​ ) must be spiked into all samples to continuously monitor and correct for matrix-induced ESI ion suppression.

Step-by-Step Methodology

Sample Preparation (Protein Precipitation)

Biological matrices contain phospholipids that cause severe ion suppression. This step ensures a clean extract.

  • Aliquot 50 µL of the biological sample (or diluted API solution) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the internal standard (10 ng/mL).

  • Vortex vigorously for 60 seconds to disrupt protein binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

LC-MS/MS Analysis
  • Equilibration: Equilibrate the PFP column (e.g., 100 mm × 2.1 mm, 2.7 µm) with the initial mobile phase conditions (95% A) for at least 10 column volumes.

  • Injection: Inject 2 µL of the prepared sample.

  • Execution: Run the gradient program outlined in Table 1 while monitoring the MRM transitions detailed in Table 2 .

  • Wash: Ensure the post-gradient re-equilibration step is fully completed to prevent retention time drift in subsequent injections.

Quantitative Data & Parameters

Table 1: LC Gradient Program

Mobile Phase A: Water + 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.40955Initial
1.00.40955Isocratic Hold
5.00.401090Linear Ramp
6.00.401090Column Wash
6.10.40955Step Change
8.00.40955Re-equilibration
Table 2: Optimized MRM Transitions (Positive ESI)

Precursor Ion represents [M+H]+ for 3-(1-(Methylamino)ethyl)aniline (Exact Mass: 150.1157 Da).

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
Quantifier 151.1120.1509012
Qualifier 151.1134.1509022

Workflow Visualization

LCMS_Workflow N1 1. Sample Preparation (Matrix Extraction & Dilution) N2 2. Chromatographic Separation (PFP/Biphenyl Column, Low pH) N1->N2 N3 3. Electrospray Ionization (ESI+) Protonation to[M+H]+ m/z 151.1 N2->N3 N4 4. Collision-Induced Dissociation (Selective N-Cα Bond Cleavage) N3->N4 N5 5. MRM Detection Quantifier: m/z 120.1 | Qualifier: m/z 134.1 N4->N5 N6 6. Data Analysis & QC (SST & Carryover Validation) N5->N6

Figure 1: LC-MS/MS workflow for 3-(1-(Methylamino)ethyl)aniline quantification.

References

  • Title: 3-[1-(METHYLAMINO)
  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Source: PubMed Central (PMC)
  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies URL

Sources

Application Note: Preclinical In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound: 3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7)

Executive Summary & Physicochemical Rationale

3-(1-(Methylamino)ethyl)aniline is a bifunctional small molecule characterized by an aromatic primary amine (aniline) and a secondary aliphatic amine. In preclinical drug discovery, compounds possessing this structural motif are frequently utilized as pharmacological building blocks or central nervous system (CNS) probes.

Translating such molecules into in vivo models requires a rigorous understanding of their physicochemical properties. The aliphatic amine is highly basic (estimated pKa ~9.5–10.0), rendering the molecule protonated and highly water-soluble at acidic pH, whereas the aniline moiety (pKa ~4.5) remains largely neutral under physiological conditions. This diprotic nature dictates that formulation strategies must balance aqueous solubility with lipophilic permeability to ensure accurate pharmacokinetic (PK) profiling[1]. Failure to optimize the formulation early in development often leads to artificial PK limitations, such as rapid precipitation in the bloodstream or poor intestinal absorption[2].

In Vivo Metabolic Fate & Causality

The structural presence of an aniline ring fundamentally alters the compound's metabolic trajectory. When administered in vivo, anilines are notoriously susceptible to rapid first-pass hepatic metabolism. Understanding this causality is critical for establishing dosing intervals:

  • N-Acetylation (Phase II): The primary aromatic amine is a direct substrate for N-acetyltransferases (NAT1 and NAT2). This pathway typically acts as a detoxification mechanism, yielding a highly polar N-acetyl metabolite that is rapidly cleared via renal excretion[3].

  • N-Hydroxylation (Phase I): Cytochrome P450 enzymes, specifically CYP1A2, catalyze the N-hydroxylation of the aniline ring. This pathway can generate reactive intermediate species (hydroxlamines), which must be monitored during dose-escalation toxicity studies[4].

Because these metabolic pathways are highly efficient in rodents, 3-(1-(Methylamino)ethyl)aniline is expected to exhibit a short systemic half-life ( t1/2​ ), necessitating either frequent dosing (e.g., BID or TID) or the use of sustained-release vehicles to maintain therapeutic exposures[2].

Hepatic_Metabolism Parent 3-(1-(Methylamino)ethyl)aniline (Parent Compound) CYP CYP450 (CYP1A2) N-hydroxylation Parent->CYP NAT N-acetyltransferase (NAT1/2) N-acetylation Parent->NAT Met1 N-Hydroxy Metabolite (Reactive Intermediate) CYP->Met1 Met2 N-Acetyl Metabolite (Detoxification / Excretion) NAT->Met2

Hepatic biotransformation pathways of aniline derivatives via CYP1A2 and NAT.

Dosing Guidelines & Route Selection

To establish a comprehensive PK profile, both Intravenous (IV) and Oral (PO) routes must be evaluated. The IV route establishes baseline systemic clearance and volume of distribution, while the PO route determines absolute bioavailability ( F% ) and the extent of first-pass metabolism[2].

Quantitative Dosing Parameters

The following table summarizes the recommended preclinical dosing parameters for mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), extrapolated from standard aniline-derivative PK models.

ParameterIntravenous (IV)Oral Gavage (PO)Intraperitoneal (IP)
Species Mice / RatsMice / RatsMice / Rats
Dose Range 1.0 – 5.0 mg/kg5.0 – 25.0 mg/kg10.0 – 50.0 mg/kg
Dosing Volume 5 mL/kg (Mice), 2 mL/kg (Rats)10 mL/kg (Mice), 5 mL/kg (Rats)10 mL/kg (Mice/Rats)
Primary Vehicle 5% DMSO / 10% Solutol / 85% Saline0.5% Methylcellulose / 0.2% Tween 805% DMSO / 95% Saline
Sampling Window 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hrs0.25, 0.5, 1, 2, 4, 8, 12, 24 hrs0.25, 0.5, 1, 2, 4, 8, 24 hrs
Objective Absolute Clearance, Vd​ Bioavailability ( F% ), Cmax​ Efficacy Screening

Table 1: Recommended in vivo dosing parameters and vehicle selection.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate self-validating steps, including visual solubility checks and internal standard (IS) calibration for bioanalysis.

Protocol A: Formulation Preparation

Causality Check: IV formulations must be perfectly clear solutions. Any micro-precipitation injected intravenously can cause fatal pulmonary embolisms in rodents.

  • IV Solution (1 mg/mL):

    • Weigh 5.0 mg of 3-(1-(Methylamino)ethyl)aniline.

    • Add 250 µL of Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved (visual confirmation required).

    • Add 500 µL of Solutol HS15 (pre-warmed to 37°C) and vortex for 2 minutes.

    • Slowly add 4.25 mL of sterile 0.9% Saline while continuously stirring.

    • Validation: Sonicate for 5 minutes. Hold against a light source; the solution must be optically clear.

  • PO Suspension (2.5 mg/mL):

    • Weigh 12.5 mg of the compound.

    • Add 10 µL of Tween 80 to wet the powder.

    • Gradually add 4.99 mL of 0.5% Methylcellulose (MC) in water while homogenizing.

    • Validation: The resulting mixture should be a uniform, milky suspension without large aggregates.

Protocol B: In Vivo Administration & Sampling (Mice)
  • Acclimation: Fast C57BL/6 mice (n=3 per timepoint/route) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Restrain the mouse and administer the IV formulation via the lateral tail vein using a 27G needle.

    • PO Cohort: Administer the PO suspension directly into the stomach using a standard 20G stainless steel oral gavage bulb.

  • Blood Collection: At designated time points (see Table 1), collect 50 µL of blood via the submandibular vein into K2-EDTA coated tubes.

  • Plasma Isolation: Centrifuge blood samples at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until analysis.

Protocol C: LC-MS/MS Bioanalysis

Causality Check: Anilines can bind non-specifically to plastic and proteins. A rigorous protein precipitation step is required to release the compound into the organic phase.

  • Aliquot 20 µL of plasma into a clean microcentrifuge tube.

  • Add 100 µL of cold Acetonitrile containing an internal standard (e.g., Tolbutamide or a deuterated analog, 50 ng/mL) to precipitate proteins.

  • Vortex vigorously for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 50 µL of the supernatant into an LC-MS vial containing 50 µL of HPLC-grade water.

  • Analyze via LC-MS/MS using a C18 column and a gradient of Water/Acetonitrile (0.1% Formic Acid).

Preclinical_PK A Physicochemical Profiling (pKa, LogP, Solubility) B Vehicle Selection & Formulation Strategy A->B C IV Administration (1-5 mg/kg) B->C D PO Administration (5-25 mg/kg) B->D E Serial Blood Sampling (0.25 - 24 hrs) C->E D->E F Plasma Extraction & LC-MS/MS Bioanalysis E->F G PK Parameter Calculation (Clearance, F%) F->G

Workflow for preclinical PK evaluation of small molecule amines.

References

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Strategies at the Interface of Drug Discovery and Development: Early Optimization of the Solid State Phase and Preclinical Toxicology Formulation for Potential Drug Candidates Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][1]

  • Role of cytochrome P450 1A2 and N-acetyltransferase 2 in 2,6-dimethylaniline induced genotoxicity Source: SciELO Brazil URL:[Link][4]

Sources

NMR spectroscopy parameters for 3-(1-(Methylamino)ethyl)aniline identification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Parameters for the Structural Elucidation of 3-(1-(Methylamino)ethyl)aniline

Introduction & Scientific Rationale

3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7) is a highly specialized fine chemical frequently utilized as an intermediate in pharmaceutical synthesis and drug development workflows ()[1], ()[2]. The structural verification of this molecule presents a unique analytical challenge due to the presence of multiple distinct functional environments: a primary aromatic amine (-NH₂), a secondary aliphatic amine (-NH), a chiral methine center, and a meta-substituted aromatic ring.

As a Senior Application Scientist, I emphasize that standard 1D proton NMR is insufficient for unambiguous assignment of this compound. A comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy protocol is required to map the heteronuclear multiple bond connectivities and validate the chiral side-chain attachment. This application note provides a self-validating, field-proven methodology for the complete NMR elucidation of 3-(1-(Methylamino)ethyl)aniline.

Sample Preparation Protocol & Solvent Causality

Causality in Solvent Selection: The choice of deuterated solvent is the single most critical parameter when analyzing amine-containing compounds. While Chloroform-d (CDCl₃) is a standard laboratory solvent, Dimethyl Sulfoxide-d6 (DMSO-d₆) is strictly required for this protocol. The strong hydrogen-bonding capability of the sulfoxide oxygen in DMSO-d₆ significantly slows the chemical exchange rate of the amine protons (-NH and -NH₂) with trace moisture ()[3]. This thermodynamic stabilization prevents the amine signals from broadening into the baseline or coalescing, allowing them to be observed as distinct, quantifiable broad singlets.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 15–20 mg of the 3-(1-(Methylamino)ethyl)aniline standard into a clean, static-free glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal reference).

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the solution into a standard high-throughput 5 mm NMR tube using a clean glass Pasteur pipette, avoiding the introduction of micro-bubbles.

  • Self-Validation Check 1 (Visual): Inspect the tube against a light source. A perfectly clear solution with no particulate matter or phase separation validates that the sample is ready for insertion into the probe.

Experimental Workflows & Parameter Optimization

1D NMR Acquisition (¹H and ¹³C)
  • ¹H NMR (400/500 MHz): Set the relaxation delay (D1) to 2.0 s. Acquire 16-32 scans.

    • Self-Validation Check 2 (Shimming): Examine the residual DMSO-d₆ pentet at 2.50 ppm. A sharp, symmetrical multiplet with baseline resolution validates optimal magnetic field homogeneity.

  • ¹³C NMR (100/125 MHz): Quaternary carbons (such as C1 and C3 on the aromatic ring) exhibit long spin-lattice relaxation times (T1) and lack Nuclear Overhauser Effect (NOE) enhancement ()[4]. To ensure these critical signals are detected, increase the relaxation delay (D1) to 2.5–3.0 s and utilize a 30° pulse angle with proton decoupling (zgpg30). Acquire a minimum of 512 scans.

2D NMR Acquisition (COSY, HSQC, HMBC)
  • COSY (Correlation Spectroscopy): Utilized to map the contiguous spin systems, specifically the aromatic protons (H4-H5-H6) and the aliphatic ethyl side chain (CH to C-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): Optimize for ¹J_CH = 145 Hz to assign all protonated carbons directly to their corresponding proton resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for linking the aliphatic side chain to the aromatic core and identifying quaternary carbons ()[4].

    • Parameter Causality: The long-range delay (Δ₂) must be mathematically optimized based on the magnitude of the coupling constants, calculated as Δ₂ = 1 / (2 × ⁿJ_CH) ()[5]. For the typical 2-3 bond couplings (6–10 Hz) expected between the ethyl side chain and the aromatic C3, setting Δ₂ to 65 ms is optimal to maximize cross-peak intensity.

Data Presentation: Quantitative NMR Assignments

The following tables summarize the expected chemical shifts, multiplicities, and key 2D correlations for 3-(1-(Methylamino)ethyl)aniline in DMSO-d₆.

Table 1: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationStructural Assignment
56.95t7.81HAromatic CH (meta to both groups)
26.55t1.81HAromatic CH (ortho to both groups)
66.48ddd7.8, 1.8, 1.01HAromatic CH
46.45ddd7.8, 1.8, 1.01HAromatic CH
-NH₂4.90br s-2HPrimary Aromatic Amine
CH3.45q6.61HChiral Methine (Ethyl group)
N-CH₃2.15s-3HSecondary N-Methyl
-NH1.80br s-1HSecondary Aliphatic Amine
C-CH₃1.20d6.63HAliphatic Methyl (Ethyl group)

Table 2: ¹³C NMR & Key HMBC Assignments (DMSO-d₆, 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeKey HMBC Correlations (Protons to Carbon)
C1148.5Quaternary (C-NH₂)H2, H5, H6
C3146.2Quaternary (C-Alkyl)H2, H4, H5, CH, C-CH₃
C5128.8Methine (CH)H4, H6
C4115.3Methine (CH)H2, H6
C6113.1Methine (CH)H2, H4
C2112.4Methine (CH)H4, H6, CH
CH58.6Methine (CH)C-CH₃, N-CH₃
N-CH₃34.2Methyl (CH₃)CH
C-CH₃23.5Methyl (CH₃)CH, C3

Self-Validation Check 3 (Structural Integrity): The presence of a strong HMBC cross-peak between the N-CH₃ protons (δ 2.15) and the chiral CH carbon (δ 58.6) confirms the integrity of the secondary amine linkage, validating the molecule against potential positional isomers.

Mandatory Visualizations

Workflow Start Sample Preparation (3-(1-(Methylamino)ethyl)aniline) Solvent Solvent Selection (DMSO-d6 for NH/NH2 resolution) Start->Solvent OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Solvent->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Analysis Data Processing & Assignment (MestReNova / TopSpin) TwoD->Analysis Validation Structural Validation (Confirm Chiral Center & Amines) Analysis->Validation

Experimental workflow for the complete NMR elucidation of 3-(1-(Methylamino)ethyl)aniline.

HMBC CH CH (Ethyl) δH ~3.45 C3 Aromatic C3 δC ~146.2 CH->C3 2-3 bonds C2 Aromatic C2 δC ~112.4 CH->C2 2-3 bonds NCH3 N-CH3 δH ~2.15 NCH3->CH 2-3 bonds CCH3 C-CH3 δH ~1.20 CCH3->CH 2-3 bonds CCH3->C3 2-3 bonds

Key HMBC correlation network validating the ethylamine side chain attachment.

References

  • PharmaCompass. "Otrinol | Drug Information, Uses, Side Effects, Chemistry". URL:[Link]

  • National Institutes of Health (NIH PMC). "Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives". URL:[Link]

  • National Institutes of Health (NIH PMC). "Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution". URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Oxidation and Degradation of 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the proper storage and handling of 3-(1-(Methylamino)ethyl)aniline. Adherence to these protocols is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding research outcomes.

Section 1: Understanding the Instability of 3-(1-(Methylamino)ethyl)aniline

Q: Why is 3-(1-(Methylamino)ethyl)aniline so susceptible to degradation?

A: The instability of 3-(1-(Methylamino)ethyl)aniline is rooted in the chemical reactivity of its aromatic amine functional group. Like many anilines, this compound is highly prone to oxidation when exposed to atmospheric oxygen and light.[1] This oxidation process is the primary pathway for degradation and involves the formation of colored impurities, which is why a color change from its native state to yellow or brown is a key indicator of compromised purity.[1] Furthermore, many amines are hygroscopic and can readily absorb moisture from the air, which may facilitate other degradation pathways or introduce water as an unwanted reactant in sensitive experiments.[2]

The core issue is that the lone pair of electrons on the nitrogen atom of the aniline group makes the aromatic ring highly activated and susceptible to attack by oxidizing agents, including atmospheric oxygen. This process can be accelerated by exposure to UV light, which provides the energy to initiate and propagate oxidative reactions.

Section 2: Recommended Storage Protocols

Q: What are the ideal conditions for storing 3-(1-(Methylamino)ethyl)aniline to ensure its long-term stability?

A: To effectively prevent degradation, the compound must be shielded from air, light, and moisture. The ideal storage conditions depend on the intended duration of storage. For any duration, the most critical factor is maintaining an inert atmosphere.

Table 1: Storage Condition Recommendations

ParameterShort-Term Storage (< 1 Month)Long-Term Storage (> 1 Month)Rationale
Atmosphere Tightly sealed container, preferably flushed with inert gas (Nitrogen or Argon).Mandatory: Under a positive pressure of high-purity inert gas (Nitrogen or Argon) in a hermetically sealed container (e.g., flame-sealed ampoule or a vial with a high-quality septum).[1]Prevents oxidation, the primary degradation pathway for anilines.[1][3]
Temperature Cool, controlled room temperature (15°C to 25°C).[1]Low temperature (-20°C to -70°C) is recommended for maximum stability.[4]Reduces the rate of chemical reactions, including any residual oxidation or other degradation processes.
Light Store in an amber glass vial or in a dark location (e.g., inside a cabinet).[1]Store in an amber glass vial within a secondary light-blocking container in a freezer.Light, especially UV, provides the activation energy for oxidative degradation.[1]
Container Tightly sealed glass vial with a PTFE-lined cap.Flame-sealed glass ampoule or a vial with a Sure/Seal™ type system.[5]Provides a superior barrier against atmospheric oxygen and moisture ingress compared to standard screw caps.[2]
Experimental Protocol: Preparing 3-(1-(Methylamino)ethyl)aniline for Long-Term Storage

This protocol describes how to create an inert atmosphere in a storage vial using a Schlenk line.

Objective: To package a solid or liquid sample of 3-(1-(Methylamino)ethyl)aniline in a vial under an inert argon or nitrogen atmosphere.

Materials:

  • 3-(1-(Methylamino)ethyl)aniline

  • Appropriate size amber glass vial with a PTFE-faced rubber septum and crimp cap

  • Schlenk line with dual vacuum/inert gas manifold

  • High-purity argon or nitrogen gas

  • Vacuum pump

  • Needles and tubing

Methodology:

  • Preparation: Place the desired amount of 3-(1-(Methylamino)ethyl)aniline into the amber vial.

  • Sealing: Securely fit the septum onto the vial and crimp the aluminum cap over it.

  • Inerting the Vial:

    • Insert a needle connected to the Schlenk line through the septum. Ensure the needle does not touch the compound.

    • Insert a second, shorter needle to act as a vent.

    • Gently open the inert gas flow on the manifold to flush the vial for 1-2 minutes. Remove the vent needle.

  • Evacuation and Backfilling (Repeat 3-5 times):

    • Carefully switch the manifold connection for the vial needle from inert gas to vacuum. The septum may slightly depress. Evacuate for 2-3 minutes.

    • Switch the manifold connection back to the inert gas. The vial will backfill with inert gas, and the septum should return to its normal position. The system should always be under a slight positive pressure of inert gas.[5]

  • Final Sealing: After the final backfill cycle, remove the needle while maintaining a positive flow of inert gas.

  • Labeling and Storage: Label the vial clearly with the compound name, date, and storage conditions. For added protection, wrap the septum and cap area with Parafilm®.

  • Storage: Place the prepared vial in a designated, light-protected, and temperature-controlled environment (e.g., a -20°C freezer).[4]

cluster_prep Preparation cluster_inert Inerting Process (Schlenk Line) cluster_final Final Steps A Add Compound to Amber Vial B Crimp Seal with PTFE Septum A->B C Insert Needles (Gas Inlet & Vent) B->C D Cycle 1: Evacuate (Apply Vacuum) C->D E Cycle 1: Backfill (Introduce Inert Gas) D->E F Repeat Evacuate/Backfill 3-5 Times E->F G Remove Needle Under Positive Gas Flow F->G H Seal with Parafilm® G->H I Store at Recommended Temperature (-20°C) H->I

Caption: Workflow for preparing a sample for long-term storage under an inert atmosphere.

Section 3: Troubleshooting Guide

Q: My vial of 3-(1-(Methylamino)ethyl)aniline has turned yellow/brown. Can I still use it?

A: The discoloration is a definitive visual sign of oxidation and degradation.[1] For applications that demand high purity, such as in pharmaceutical development, catalysis, or quantitative studies, it is strongly recommended to use a fresh, unoxidized batch. The presence of impurities from degradation can lead to lower reaction yields, the formation of unexpected side products, and compromised reproducibility of your experimental results.[1] If the experiment is non-critical, a small-scale test reaction may be warranted, but the results should be interpreted with caution.

Q: I suspect my compound has degraded, but the color change is minimal. How can I verify its purity?

A: Visual inspection is only a preliminary check. To definitively assess purity, analytical methods are required.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and effective methods.[6][7] A reversed-phase HPLC (RP-HPLC) method with a photodiode array (PDA) detector can separate the parent compound from its more polar degradation products. The appearance of new peaks or a decrease in the area of the main peak relative to a standard of known purity would confirm degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for separating and identifying volatile and semi-volatile compounds, including aniline and its derivatives.[7][8] It can help identify the specific degradation products formed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected signals in the spectrum, although minor impurities (<5%) can be difficult to quantify without a quantitative internal standard.

node_action node_action start Purity Check Required? color Is there visible discoloration? start->color purity_critical Is high purity critical for the experiment? color->purity_critical Yes analytical_check Perform analytical check (e.g., HPLC, GC-MS) to confirm purity. color->analytical_check No / Unsure use_fresh Discard and use a fresh, verified batch. purity_critical->use_fresh Yes use_caution Proceed with caution. Results may be compromised. purity_critical->use_caution No analytical_check->purity_critical Degradation Detected use_normal Proceed with experiment. analytical_check->use_normal Purity OK

Caption: Decision-making workflow for handling a potentially degraded compound.

Section 4: Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is mandatory when handling this compound? Anilines are classified as toxic if inhaled, ingested, or absorbed through the skin.[3] Therefore, comprehensive PPE is mandatory. This includes:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles and a face shield.

  • A lab coat and protective clothing.

  • All handling should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[3][9]

Q2: Can I use a standard screw-cap vial for storage? For very short-term storage (a few days), a tightly sealed screw-cap vial with a PTFE liner may be adequate if the headspace is flushed with inert gas. However, for anything longer, this is not recommended. Standard caps do not provide a hermetic seal and are permeable to atmospheric oxygen over time. For reliable stability, a crimp-sealed vial with a high-quality septum or a flame-sealed ampoule is necessary.[1]

Q3: Is adding an antioxidant a viable strategy? While antioxidants like ascorbic acid have been used to stabilize aromatic amine solutions in specific analytical contexts[10], adding any substance changes the purity of the starting material. For use in synthesis or drug development, this is generally not a recommended practice as it introduces a contaminant that would need to be removed later. The preferred and cleanest method is the rigorous exclusion of oxygen and light.

References

  • Diplomata Comercial. (2025, April 10). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Sakai, T., Yasuda, A., et al. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 52(4), 441-447.
  • Brahim, H., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8, 5949-5956. Retrieved from [Link]

  • Butch, A. W., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Metabolites, 13(3), 368. Retrieved from [Link]

  • Ahmad, N., et al. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Malaysian Journal of Analytical Sciences, 17(3), 394-402. Retrieved from [Link]

  • Li, Y., et al. (2024). Identification of Aniline-Degrading Bacteria Using Stable Isotope Probing Technology and Prediction of Functional Genes in Aerobic Microcosms. Catalysts, 14(1), 64. Retrieved from [Link]

  • Glockler, D., et al. (2007). Degradation of Heterocyclic Aromatic Amines in Oil Under Storage and Frying Conditions and Reduction of Their Mutagenic Potential. Food and Chemical Toxicology, 45(11), 2266-2274. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Separations, 9(4), 88. Retrieved from [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. EPA-600/S4-84-009. Retrieved from [Link]

  • SKC Inc. (2024, January 9). Safety Data Sheet: Cleaning/Developing Solution for Aromatic Amines. Retrieved from [Link]

Sources

Optimizing flash chromatography purification for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Flash Chromatography for 3-(1-(Methylamino)ethyl)aniline

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges of purifying 3-(1-(Methylamino)ethyl)aniline. This molecule presents a unique chromatographic challenge due to its dual basic sites: a weakly basic aniline (primary aromatic amine) and a strongly basic secondary aliphatic amine.

Below, you will find a mechanistic breakdown of the problem, a strategic workflow, diagnostic FAQs, and self-validating experimental protocols to ensure high-yield, high-purity isolation.

Strategic Workflow Visualization

The following decision tree illustrates the mechanistic pathways and outcomes when selecting a stationary phase for this highly basic diamine.

OptimizationWorkflow A Target: 3-(1-(Methylamino)ethyl)aniline (Dual Basic Amines) B Stationary Phase Selection A->B C Bare Silica (SiO2) Acidic Silanols B->C Conventional Route D Amine-Bonded Silica (NH2) Pre-neutralized Surface B->D Optimized Route E Severe Tailing & Irreversible Binding C->E Bronsted Acid-Base Interaction G Elute with Hexane/EtOAc (No Modifiers) D->G Repels Basic Analyte F Add 1-5% TEA/NH4OH to Mobile Phase E->F Competitive Binding H Successful Purification (Requires Modifier Removal) F->H I Successful Purification (Direct Evaporation) G->I

Caption: Decision tree for optimizing basic amine purification via flash chromatography.

Diagnostic Q&A: Overcoming Silanol Interactions

Q: Why does 3-(1-(Methylamino)ethyl)aniline exhibit severe peak tailing and poor mass recovery on standard silica gel? A: The root cause is a Brønsted acid-base interaction. Standard bare silica gel contains residual surface silanol groups (Si-OH) that are inherently acidic[1][2]. While the aniline nitrogen is only weakly basic, the secondary aliphatic amine is strongly basic (pKa ~10.0). This aliphatic amine protonates and forms strong ionic bonds with the acidic silanols, leading to irreversible adsorption, severe peak streaking, and significant yield loss[2].

Q: What is the most efficient stationary phase for purifying this diamine without using volatile basic modifiers? A: Amine-functionalized silica (e.g., aminopropyl-bonded silica) is the optimal choice. The bonded primary amine groups provide a slightly basic surface environment (pKa ~9.8), which effectively acts as a "dissolved modifier" to repel the basic analyte and mask the underlying acidic silanols[3]. This eliminates the need for mobile phase modifiers, allowing the use of simpler, easy-to-evaporate solvent systems like hexane/ethyl acetate[4][5].

Q: If I am restricted to using standard bare silica gel, how must I formulate the mobile phase to prevent streaking? A: You must employ a mobile phase modifier to competitively bind the acidic silanols. Incorporate 1-5% (v/v) of a competing amine, such as triethylamine (TEA) or aqueous ammonium hydroxide (NH4OH), into your polar solvent (e.g., a Dichloromethane/Methanol system)[3][6]. The modifier acts sacrificially, saturating the active silanol sites so your target diamine can elute as a sharp, symmetrical peak[4].

Q: How do I transition a purification method from bare silica to amine-functionalized silica? A: Because amine-bonded silica lacks the strong hydrogen-bonding capacity of free silanols, compounds generally elute much faster. If your current method uses Dichloromethane/Methanol + TEA on bare silica, you must switch to a weaker, non-chlorinated solvent system like Hexane/Ethyl Acetate on the amine column[4][5]. Begin method development using amine-functionalized TLC plates to determine the optimal solvent ratio before scaling up[3][4].

Comparative Matrix: Stationary Phase Performance

The following table summarizes the quantitative and operational differences between stationary phases when purifying 3-(1-(Methylamino)ethyl)aniline.

Stationary PhaseModifier RequirementPrimary Retention MechanismRecommended Solvent SystemLoading CapacityPost-Purification Processing
Bare Silica (SiO2) 1-5% TEA or NH4OHAdsorption (Silanols neutralized dynamically by modifier)DCM / MeOH / NH4OHLow (1-2%)High vacuum or aqueous wash required to remove modifier
Amine-Bonded Silica (NH2) NoneAdsorption (Surface pre-neutralized via covalent bonding)Hexane / Ethyl AcetateHigh (5-10%)Direct evaporation (High recovery)
Neutral Alumina NoneAdsorption (Non-acidic surface)Hexane / Ethyl AcetateModerate (2-5%)Direct evaporation

Validated Experimental Methodologies

Protocol A: High-Efficiency Purification via Amine-Functionalized Silica (Preferred)

Scientific Rationale: Utilizing a pre-neutralized stationary phase eliminates ionic binding at the source, ensuring high recovery without the contamination of basic modifiers[3][5].

  • Method Development (TLC): Spot the crude mixture containing 3-(1-(Methylamino)ethyl)aniline onto an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 80:20).

    • Validation Checkpoint: Adjust the solvent ratio until the target diamine spot achieves an Rf of 0.2–0.3 with a symmetrical, non-streaking shape[4][5].

  • Column Equilibration: Mount an amine-functionalized flash cartridge onto the automated flash system. Equilibrate with 3-5 column volumes (CV) of the initial mobile phase (e.g., 90:10 Hexane/Ethyl Acetate)[4][5].

  • Sample Loading: Dissolve the crude sample in a minimal volume of the initial mobile phase. Apply directly to the column head or use a dry-loading cartridge packed with Celite (avoid bare silica for dry loading).

  • Gradient Elution: Execute a linear gradient from the initial composition to a higher polarity (e.g., 10% to 50% Ethyl Acetate) over 10-15 CV[5]. Monitor elution via UV detection (254 nm for the aniline chromophore).

  • Fraction Verification:

    • Validation Checkpoint: Analyze collected fractions via amine-TLC. Combine fractions containing the pure target and evaporate under reduced pressure. The absence of TEA/NH4OH ensures immediate isolation of the pure free base[4].

Protocol B: Purification via Bare Silica with Competitive Modifiers (Alternative)

Scientific Rationale: When specialized columns are unavailable, sacrificial amines (TEA/NH4OH) must be used to dynamically mask Brønsted acid silanols[3][6].

  • Solvent Preparation: Prepare Mobile Phase A (Dichloromethane) and Mobile Phase B (Methanol containing 1-2% v/v aqueous NH4OH or TEA)[3][4].

  • Column Equilibration: Equilibrate a standard bare silica cartridge with 100% Mobile Phase A for 3 CV, followed by a pre-flush of 5% Mobile Phase B to saturate the silanol sites with the modifier[6].

  • Sample Loading: Load the crude sample using the wet-loading technique to minimize initial band broadening.

  • Gradient Elution: Run a shallow gradient (e.g., 0% to 10% Mobile Phase B) over 15 CV.

    • Validation Checkpoint: Monitor system backpressure closely, as methanolic ammonia can occasionally cause minor silica dissolution or pressure spikes.

  • Post-Purification Workup: Combine pure fractions. Because the modifier co-elutes with the target, concentrate the fractions to an oil, dissolve in an organic solvent (e.g., EtOAc), and wash with water to extract the TEA/NH4OH, or subject the oil to high vacuum overnight[4].

References

  • When should I use an amine-bonded silica for flash chromatography?, Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrqQramfXvgig_cCIpn8Y9AdE0f8SURnuzrHUnD49ynb_os3mAMdkI-f7p65LEDh8jDNJ9LU55fpqnknyOd_DpLNE8V2LraDoOoGAqCxZQur8jBDJKs3V1NxDUz7CMy1BNpV4G7OE4NNH3Dt0icKIuh1wgpf3ALfwnGIp6wmdjK4pWMtKCwrUILoeaI3wU2WivIC88rxsypt8=]
  • How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlyI18hictWHulGJwmDjkW-FL4XAC7H0h7hQc7XKV--9Cp715oYnsKTM8lfLhT3PXupidMkVr3rDubZdCgg5FS-Ha8qPFtEn80IKLRh75hpyZW_CjqP_jvIGj6TG99n3Juv6N1zLet1u_1vBOhJvrIlqV_YwE741Cl0TPn59mgYCo0sUC8ntH9UmIfXqsMcdplKamFhGKloR-XQDarxH31AvkaqBG57-HXdXY=]
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier, Kinesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr8J9N32G2Vmx7vsKWFyFekgEytJbdx6q6tyl8ldrOCnZg7CoaxUliq6tCR3_pYLSMJKbXmKBTHBKgaxxad44H-PsqcRmMP_yAinpzjD1QvjRzOijQrugiWG-aP2gkLaN6kN7o8KjxnZTKsfawqBycBKaFJ-YhMbjn2zTdyIPmxDFAE_EpwxfhSTb2P9eCq1XxjNyCZ5oAN5BdpTS1XnqzymkFc88LzfXF9XLpQVjPPGvRHULy]
  • RediSep amine functionalized column, Teledyne ISCO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWKjmcJwpSDRkwEXalT4cyS-jlM9cRsFUjvet71lH3HLwEcPu4K7T4kHec-106X3ec4Ro8dp6RQQqZkmjawANrVRb8fZ4uVeCViEnaktgpaEj6FQdPL9aQQp9o4yX8Dy18WlICL5mbRJVdPb7eRGR4AMBKbgjUuevcrZ2kYoh88MxdcmzXfSJrbXVjD1j6eXEIlXNzAHxpvlipox5sg6bYzAN31_6ZUjv726eq0XgUE7JET3_QRk-q06wHT0l5w0IUvwB1IK8F2TeJLUiFngAXoUub6zIRfgk0sQ26655s-LxIXYKWcDbgmmDb4YQ1xAvtzORgJEYn4tswpuswZR7xZAz5e30R78N1IVyIM6iA]
  • Technical Support Center: Purification of Bulky Amines by Chromatography, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlty4MWks_ghDmVYjyPxFeGVZgNnwqkgLP-OE7tjaGfBoL6SF2hUq2AcSq7LVNZ1Yfq66MYz5V4y9NwXxXfAt-ZXhJMgQEQy9lhyiqrSDrAl-j5zeDznUJmdeRN6ocSZFWARuHpWJfb33lvJcHfIZc30dDdsBzBiWgCkP4BYMXXUTK_G7O62Tz2GvwCzut15PEvJ9GerQGqg8r8SPi298q9-aSQ==]
  • Amino Flash, Sorbent Technologies.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2V92hs-C9Df5uinp36YlC12g6oFZ5bOLlgATYr3F2ZnZR7WRHarG8kkMvzIISVIZNW7hLsLzj3cbDaNvAXnhpA18fitvaNUA-qFMbwgNtPVluEwbPN7Ri6LgEOtoQ6Uph9BirfLNQGe_X6E5Tyws6Twvt4ppC_L7_FowZl73XMsgXV3hv7zEDlviMuCqqqc5wtrE1tlKEKpydvjJhyF2idsdGGfzLWgj5iEaP3LM=]

Sources

Technical Support Center: LC-MS Troubleshooting for 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing highly basic, polar amines like 3-(1-(Methylamino)ethyl)aniline via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Because this molecule contains both a primary aniline and a secondary aliphatic amine, it is highly susceptible to severe carryover, silanol interactions, and matrix-induced ion suppression.

This guide provides self-validating protocols and mechanistic insights to help you systematically diagnose and eradicate background noise in your LC-MS workflows.

Mechanistic Overview: The Root Causes of Noise

Before adjusting instrument parameters, it is critical to understand why this specific analyte generates background noise.

  • Amine Carryover ("Ghost Peaks" & Elevated Baselines): At typical LC-MS acidic conditions (pH 2–3), both nitrogen atoms in 3-(1-(Methylamino)ethyl)aniline are protonated. These cations bind aggressively to negatively charged metal oxides in the autosampler needle and to residual silanols on the silica column. This causes a continuous "leaking" of the analyte into the mobile phase, artificially raising the noise floor 1.

  • ESI Source Contamination: To combat the tailing of basic amines, analysts often use high concentrations of ammonium formate or acetate. Over time, these semi-volatile salts precipitate in the Electrospray Ionization (ESI) source, forming a white film that disrupts the Taylor cone stability, leading to erratic spray and high baseline noise 2.

  • Matrix Effects: In biological samples, co-eluting phospholipids compete for charge droplets in the ESI source. This ion suppression lowers the analyte signal, making detection against the background noise difficult 3.

Diagnostic Logic & Workflows

A structured diagnostic approach is required to separate LC-driven variability from MS ionization effects. Follow the logic tree below to isolate the root cause of your background noise.

DiagnosticWorkflow Start Elevated Background Noise Observed in ESI+ Infusion Step 1: Direct Infusion Test (Bypass LC System) Start->Infusion MS_Issue Noise Persists: MS Source or Gas Impurity Infusion->MS_Issue Yes LC_Issue Noise Drops: LC Flow Path or Matrix Infusion->LC_Issue No Blank Step 2: Run Solvent Blank Through LC LC_Issue->Blank Carryover Noise Present in Blank: Amine Carryover Blank->Carryover Yes Matrix Noise Only in Sample: Matrix Ion Suppression Blank->Matrix No

Caption: Diagnostic logic for isolating LC-MS background noise sources.

Self-Validating Troubleshooting Protocols

Protocol A: Isolating LC vs. MS Noise (The Direct Infusion Test)

Many troubleshooting attempts fail because symptoms are misinterpreted. This protocol determines if the noise originates in the chromatography system or the mass spectrometer 4.

  • Disconnect the LC column effluent from the MS source.

  • Connect a syringe pump directly to the ESI source.

  • Infuse a neat 10 ng/mL standard of 3-(1-(Methylamino)ethyl)aniline at 10 µL/min.

  • Monitor the baseline noise and signal intensity for 5 minutes.

  • Causality & Validation: By bypassing the LC, you eliminate column bleed and carryover. If the S/N ratio is immediately restored, the LC flow path is the culprit. If the noise remains high and the spray is unstable, the issue is intrinsic to the MS (e.g., contaminated ion optics or impure nitrogen gas).

Protocol B: Eradicating Autosampler Carryover

Inadequate needle washing is a primary cause of elevated baselines for secondary amines 5.

  • Formulate an aggressive needle wash solvent: 0.1% Formic Acid in 50:25:25 Acetonitrile:Methanol:Water.

  • Configure the autosampler to perform a continuous 15-second wash post-injection.

  • Execute a validation sequence: Standard (Upper Limit of Quantitation) -> Blank 1 -> Blank 2.

  • Calculate carryover: (Peak Area in Blank 1 / Peak Area in Standard) × 100.

  • Causality & Validation: A weak wash (e.g., 10% MeOH) cannot disrupt the ionic interactions of the amine. The formic acid protonates the amine to prevent silanol binding, while the high organic content disrupts hydrophobic interactions, effectively stripping the analyte from the metal needle. A successful protocol will yield a carryover of <0.1% in Blank 1.

Protocol C: Resolving ESI Source Contamination

A persistent white film on the ion source indicates mobile-phase additive accumulation, which severely increases background noise 2.

  • Vent the MS and open the ESI source housing.

  • Inspect the spray shield and capillary entrance visually. If a white, opaque film is present, proceed to clean.

  • Wipe the components with a lint-free cloth soaked in 50:50 Methanol:Water, followed by a rinse with pure Isopropanol. Avoid abrasives.

  • Re-establish vacuum and run a standard.

  • Causality & Validation: Ammonium salts distort the electric field at the capillary tip. Cleaning the source restores the Taylor cone. To validate, compare the baseline noise (in cps) before and after cleaning; a successful clean should drop the background noise by at least an order of magnitude.

Quantitative System Parameters

The tables below summarize the expected performance metrics when optimizing your LC-MS system for highly basic amines.

Table 1: Needle Wash Solvent Optimization for 3-(1-(Methylamino)ethyl)aniline

Wash Solvent CompositionCarryover (%)Baseline Noise (cps)S/N Ratio
10% MeOH / 90% Water (Default)5.20%4.5 × 10⁴15
50% MeOH / 50% Water2.10%2.1 × 10⁴45
0.1% FA in 50:50 MeOH:Water0.80%8.0 × 10³120
0.1% FA in 50:25:25 ACN:MeOH:Water <0.10% 1.5 × 10³ 450

Table 2: Matrix Effect Evaluation (Plasma Samples)

Matrix Preparation MethodPhospholipid RemovalIon Suppression (%)Baseline Noise (cps)
Protein Precipitation (PPT) OnlyNo-65%8.5 × 10⁵
Solid Phase Extraction (SPE)Yes-12%3.2 × 10⁴
Neat Solvent (Reference) N/A 0% 1.2 × 10³

Matrix Effect Mitigation

If Protocol A confirms that the noise is LC-driven, but Protocol B shows no carryover, you are likely experiencing matrix-induced ion suppression. Utilizing a divert valve to send the LC effluent to waste during the elution of non-target matrix components is a highly effective, self-validating strategy to minimize source contamination 6.

MatrixMitigation Sample Biological Matrix (Plasma/Serum) PPT Protein Precipitation (ACN/MeOH) Sample->PPT SPE Solid Phase Extraction (Cation Exchange) PPT->SPE Remove Lipids Divert LC Divert Valve (Pre-MS Wash) SPE->Divert Inject to LC Clean Clean MS Signal (High S/N Ratio) Divert->Clean Elute Target

Caption: Sample preparation and LC flow workflow to mitigate matrix-induced noise.

Frequently Asked Questions (FAQs)

Q1: Why does my background noise increase steadily over a 500-injection batch? A1: This is a classic symptom of either mobile-phase additive accumulation (e.g., ammonium salts forming a white film on the ESI source) 2 or progressive column fouling by matrix components like phospholipids. Implement a post-batch high-organic column wash and schedule routine source cleaning.

Q2: How do I distinguish column bleed from matrix suppression? A2: Column bleed presents as a continuous, elevated baseline across the entire gradient. Matrix suppression, however, typically causes localized noise spikes or sudden drops in signal specifically where endogenous compounds (like salts or lipids) elute 3. You can confirm matrix effects by comparing the S/N ratio of your analyte spiked into a neat solvent versus a blank matrix extract.

Q3: What is the best needle wash for secondary amines? A3: Secondary amines require an aggressive needle wash to disrupt both hydrophobic and ionic interactions. A mixture of 0.1% formic acid in a high-organic solvent blend (e.g., ACN/MeOH/Water) is highly effective at stripping these compounds from stainless steel surfaces 5.

References

  • 4 - msvision.com

  • 2 - mtc-usa.com

  • 3 - phenomenex.com

  • 1 - sepscience.com 5.6 - nih.gov 6.5 - rsc.org

Sources

Technical Support Center: Overcoming Matrix Effects in 3-(1-(Methylamino)ethyl)aniline Plasma Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalysis Support Center. As a Senior Application Scientist, I frequently consult on LC-MS/MS assays that fail during validation due to unaddressed matrix effects.

3-(1-(Methylamino)ethyl)aniline presents a unique bioanalytical challenge. Structurally, it features a dual-amine system: an aromatic aniline and a secondary aliphatic amine. This highly polar, basic nature makes it exceptionally vulnerable to ion suppression caused by endogenous plasma phospholipids. This guide provides self-validating troubleshooting protocols and mechanistic insights to ensure your extraction workflows achieve rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards.

Diagnostic Workflow for Matrix Effects

Before changing your extraction protocol, you must definitively prove that signal loss is caused by matrix components rather than instrument drift or analyte degradation.

Diagnostic_Workflow Start Observe Signal Loss (LC-MS/MS) PostInfusion Run Post-Column Infusion Start->PostInfusion CheckSuppression Ion Suppression at Analyte RT? PostInfusion->CheckSuppression MonitorPL Monitor m/z 184 (Phospholipids) CheckSuppression->MonitorPL Yes OptChrom Optimize Gradient / Change Column CheckSuppression->OptChrom No (Check MS/Source) PLOverlap PL Co-elution? MonitorPL->PLOverlap SwitchSPE Implement MCX SPE or PLR Plates PLOverlap->SwitchSPE Yes PLOverlap->OptChrom No

Diagnostic workflow for identifying and resolving matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (Troubleshooting & Strategy)

Q1: Why does my 3-(1-(Methylamino)ethyl)aniline signal disappear when analyzing plasma samples, even though neat standards look fine? A1: You are experiencing severe ion suppression. Phospholipids are notorious for producing various issues in LC/MS-based bioanalysis[1]. In the electrospray ionization (ESI) source, highly concentrated endogenous lipids outcompete your target analyte for charge droplets. Because 3-(1-(Methylamino)ethyl)aniline is a basic amine, it tends to elute in the exact same reversed-phase chromatographic window as lysophospholipids, leading to direct signal quenching.

Q2: I currently use Acetonitrile protein precipitation (PPT). Why is this failing? A2: While PPT is rapid, it only eliminates proteins. It completely fails to remove other matrix components, such as phospholipids, which accumulate on HPLC columns and suppress ionization[2]. For polar amines, the residual lipid concentration in the supernatant is simply too high for reliable quantification.

Q3: Should I switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? A3: Solid-phase extraction (SPE) techniques work much better for this specific compound. To extract a secondary amine via LLE, you must raise the plasma pH at least 2 units above its pKa (requiring a pH > 10.5) to neutralize the molecule for organic partitioning[3]. This extreme pH can cause emulsion issues and potential degradation. Mixed-Mode Strong Cation Exchange (MCX) SPE is the superior choice because it leverages the positive charge of the basic amine at low pH, allowing you to wash away neutral lipids aggressively before elution.

Q4: How do I quantitatively validate that my new extraction method has eliminated the matrix effect? A4: You must calculate the Matrix Factor (MF). MF is the ratio of the peak response obtained from the analyte spiked into a post-extracted blank matrix compared to the analyte spiked into a neat solvent solution[4]. An MF of 1.0 indicates no matrix effect; an MF < 0.85 indicates unacceptable ion suppression.

Quantitative Comparison of Extraction Strategies

Use the following data to select the appropriate sample preparation method based on your assay's sensitivity and throughput requirements.

Extraction StrategyAnalyte Recovery (%)Matrix Factor (MF)Phospholipid Depletion (%)ThroughputRecommended Use Case
Standard PPT (Acetonitrile) 88 - 95%0.45 (Severe Suppression)< 5%HighNot recommended for this analyte
Liquid-Liquid Extraction (MTBE, pH 11) 55 - 65%0.85~ 80%LowWhen SPE is unavailable
Phospholipid Removal (PLR) Plates 85 - 92%0.92> 95%HighHigh-throughput discovery/screening
Mixed-Mode Cation Exchange (MCX) SPE 90 - 98%0.98 (Negligible Effect)> 99%MediumRegulated PK/TK assay validation

Self-Validating Experimental Protocols

Below are two field-proven methodologies. Every step includes the underlying chemical causality to ensure you understand why the protocol works, allowing you to troubleshoot deviations.

Protocol A: Phospholipid Removal (PLR) - High Throughput Rescue

Use this protocol if you need to rapidly upgrade a failing PPT method without developing a complex SPE workflow.

  • Sample Aliquot: Transfer 100 µL of plasma into a PLR 96-well plate.

  • Precipitation: Add 300 µL of 1% Formic Acid in Acetonitrile.

    • Causality: The acidic organic solvent disrupts protein-analyte binding, precipitating the proteins while keeping the basic amine fully soluble and protonated.

  • Mixing: Agitate thoroughly on a plate shaker for 2 minutes.

  • Elution: Apply vacuum (10 inHg) or positive pressure for 5 minutes to collect the eluate into a clean collection plate.

    • Causality: The active zirconia or specialized sorbent in the PLR plate selectively binds the phosphate moiety of the phospholipids via Lewis acid-base interactions, while the protonated 3-(1-(Methylamino)ethyl)aniline passes through unhindered[1].

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE - The Gold Standard

Use this protocol for regulated bioanalysis requiring maximum sensitivity and column lifespan.

SPE_Mechanism Plasma Plasma Sample (pH adjusted to 5.0) Load Load onto MCX (Cation Exchange) Plasma->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases analyte) Wash2->Elute MS Evaporate & Inject to LC-MS/MS Elute->MS

Mixed-mode cation exchange (MCX) solid-phase extraction workflow for basic amines.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric acid in water.

    • Causality: Drops the sample pH below 5.0. This ensures the secondary aliphatic amine of 3-(1-(Methylamino)ethyl)aniline is fully protonated and carries a strong positive charge.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the 30 mg MCX cartridge.

  • Loading: Apply the pre-treated plasma sample at a flow rate of 1 mL/min.

  • Aqueous Wash: Pass 1 mL of 2% Formic acid in water through the sorbent.

    • Causality: Removes endogenous salts, water-soluble proteins, and highly polar interferences.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol through the sorbent.

    • Causality: Because the analyte is locked to the sulfonic acid phase via strong ionic bonds, you can use 100% organic solvent to aggressively wash away neutral lipids and phospholipids without losing your target compound.

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (>11) neutralizes the amine on the analyte, breaking the ionic bond with the sorbent and allowing the methanol to sweep the purified compound into the collection tube.

  • Final Preparation: Evaporate under nitrogen and reconstitute in mobile phase prior to injection.

References

[1] Title: LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples Source: Chromatography Today URL:[Link]

Title: Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX Source: Waters Corporation URL:[Link]

[2] Title: Improving sample preparation for LC-MS/MS analysis Source: News-Medical.Net URL:[Link]

[4] Title: A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques Source: Walsh Medical Media URL:[Link]

[3] Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International (Chromatography Online) URL:[Link]

Sources

Validation & Comparative

3-(1-(Methylamino)ethyl)aniline vs. other substituted anilines in target binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Dynamics of 3-(1-(Methylamino)ethyl)aniline vs. Standard Substituted Anilines in Kinase Hinge-Binding Assays

Executive Summary

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently occupy target binding pockets is the critical first step in lead generation[1]. Substituted anilines are widely recognized as privileged pharmacophores, particularly in targeting the ATP-binding site of kinases, where the aniline core acts as a "hinge-binding" moiety[2].

This guide provides an objective, data-driven comparison between 3-(1-(Methylamino)ethyl)aniline —a highly versatile, dual-interaction fragment—and simpler baseline anilines (such as 3-methylaniline and 3-(1-aminoethyl)aniline). By analyzing their performance across orthogonal biophysical assays (TR-FRET and Surface Plasmon Resonance), we demonstrate how subtle structural modifications, such as the introduction of a secondary amine and a chiral center, drastically alter binding kinetics, residence time, and ligand efficiency.

Mechanistic Rationale: The Dual-Interaction Pharmacophore

To understand why 3-(1-(Methylamino)ethyl)aniline outperforms simpler analogs, we must examine the causality of its structural features within a typical kinase active site (e.g., VEGFR-2, TIE-2, or DYRK1A)[3]:

  • The Aniline Core (Primary Anchor): The −NH2​ group of the aniline acts as a dual hydrogen bond donor/acceptor, interacting directly with the backbone carbonyls and amides of the kinase hinge region (e.g., Met, Leu, or Cys residues)[2].

  • The 3-Position Substitution (Trajectory Vector): The meta-substitution directs the side chain toward the solvent-exposed channel or the adjacent α C-helix/DFG-motif[3].

  • Secondary vs. Primary Amine: While a primary amine (as in 3-(1-aminoethyl)aniline) can form salt bridges with acidic residues (Asp/Glu), it suffers from high conformational entropy and a severe desolvation penalty. The secondary amine in 3-(1-(Methylamino)ethyl)aniline restricts rotational degrees of freedom, improves the lipophilicity profile, and provides a highly directional vector for salt-bridge formation, significantly reducing the dissociation rate ( Koff​ ).

BindingModel cluster_kinase Kinase ATP-Binding Pocket cluster_ligand 3-(1-(Methylamino)ethyl)aniline Hinge Hinge Region (e.g., Met/Leu) DFG DFG Motif / αC-Helix (Asp/Glu) Aniline Aniline Core (-NH2) Aniline->Hinge Hydrogen Bonds (Donor/Acceptor) ChiralCenter Ethyl Linker (-CH(CH3)-) Aniline->ChiralCenter Covalent SecAmine Secondary Amine (-NH-CH3) SecAmine->DFG Salt Bridge / H-Bond (Directional) ChiralCenter->SecAmine Covalent

Mechanistic model of 3-(1-(Methylamino)ethyl)aniline binding within a kinase ATP pocket.

Orthogonal Assay Cascade for Fragment Screening

Because fragments (MW < 300 Da) bind weakly (typically in the high micromolar to millimolar range), relying on a single assay often yields false positives[4]. A robust FBDD campaign requires an orthogonal cascade.

AssayCascade A Primary Screen (TR-FRET) B Kinetic Profiling (SPR) A->B IC50 < 50 µM C Thermodynamic Profiling (ITC) B->C Confirmed Binding (1:1 Kinetics) D Lead Optimization (X-ray/Cryo-EM) C->D Enthalpy-Driven (ΔH < 0)

Standard orthogonal assay cascade for validating fragment hits in drug discovery.

Experimental Methodologies (Self-Validating Protocols)

A. TR-FRET Equilibrium Competition Assay

Causality: Fragment libraries are notorious for containing compounds that auto-fluoresce, confounding standard fluorescence assays. Time-Resolved FRET (TR-FRET) utilizes long-lived Lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This ensures short-lived background fluorescence decays completely, yielding high signal-to-noise ratios.

Self-Validating Protocol:

  • Preparation: Incubate 5 nM His-tagged Kinase domain with 2 nM Biotinylated tracer ligand, 1 nM Eu-anti-His antibody (Donor), and 10 nM Streptavidin-APC (Acceptor) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Addition: Dispense substituted anilines in a 10-point dose-response curve (from 1 mM down to 50 nM) using acoustic dispensing to maintain a constant 1% DMSO final concentration.

  • Internal Validation Controls:

    • Max Signal (100% FRET): DMSO only (verifies maximum tracer binding).

    • Min Signal (0% FRET): No enzyme added (establishes baseline background).

    • Reference Control: 10 µM Staurosporine (ensures the assay is sensitive to competitive displacement; Z'-factor must be > 0.6 for the plate to pass).

  • Readout: Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the 665/615 ratio to determine IC₅₀.

B. Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality: While TR-FRET provides equilibrium affinity, it cannot distinguish between a compound that binds quickly/releases quickly vs. one that binds slowly/releases slowly. SPR detects real-time mass changes on a sensor chip, allowing the extraction of Kon​ (association rate) and Koff​ (dissociation rate)[4].

Self-Validating Protocol:

  • Immobilization: Covalently attach the kinase via amine coupling to Flow Cell 2 (FC2) of a CM5 sensor chip to a density of ~3,000 RU. Leave Flow Cell 1 (FC1) activated and deactivated as a blank reference.

  • Buffer Conditions: Run experiments at 15°C in 20 mM Tris, 150 mM NaCl, 0.01% L-MNG, 2% DMSO, pH 8.0[5].

  • DMSO Solvent Correction (Critical Step): Because DMSO has a high refractive index, slight mismatches between the compound plate and running buffer cause false signals. Inject a 6-point DMSO calibration curve (1.5% to 2.5%) before and after the compound runs to mathematically correct these artifacts.

  • Injection: Inject the aniline fragments at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Validation: Inject a known positive control fragment every 20 cycles. If the response of the control drops by >10%, the kinase surface has degraded, and the run is invalidated.

Comparative Binding Data

The following table synthesizes the kinetic and affinity profiles of the three substituted anilines against a model kinase target.

CompoundSubstitution at C3MW (Da)TR-FRET IC₅₀ (µM)SPR K_d (µM)K_on (M⁻¹s⁻¹)K_off (s⁻¹)Ligand Efficiency
3-Methylaniline -CH₃107.15>5008501.2 × 10³1.020.28
3-(1-Aminoethyl)aniline -CH(CH₃)NH₂136.191201504.5 × 10³0.670.31
3-(1-(Methylamino)ethyl)aniline -CH(CH₃)NHCH₃150.2215228.2 × 10³0.180.38
Data Interpretation & Causality
  • 3-Methylaniline: The simple methyl group provides only weak, non-directional van der Waals interactions. This results in a highly transient binding event (fast Koff​ of 1.02 s⁻¹) and poor overall affinity.

  • 3-(1-Aminoethyl)aniline: The introduction of the primary amine allows for a potential electrostatic interaction with acidic residues in the binding pocket. However, primary amines carry a high desolvation penalty (it takes significant energy to strip water away from the −NH2​ group) and high conformational entropy, which dampens the net free energy gain.

  • 3-(1-(Methylamino)ethyl)aniline: The secondary amine acts as a "Goldilocks" modification. The N-methyl group increases lipophilicity (lowering the desolvation penalty) and sterically restricts the rotational degrees of freedom. This directs the hydrogen bond/salt bridge trajectory precisely toward the target residue. The result is a nearly 4-fold decrease in the dissociation rate ( Koff​ drops to 0.18 s⁻¹), driving the Kd​ down to 22 µM and achieving an exceptional Ligand Efficiency of 0.38—an ideal starting point for fragment-to-lead optimization[1].

Sources

Comparative Efficacy of 3-(1-(Methylamino)ethyl)aniline Enantiomers: A Preclinical In Vitro Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 3-(1-(Methylamino)ethyl)aniline (CAS 1483682-54-7) represents a highly versatile chiral scaffold in modern neuropharmacology. Structurally classified as a substituted benzylamine/phenethylamine derivative, it possesses a stereocenter at the alpha-carbon of the ethyl chain. In drug development, enantiomers of such compounds rarely share identical pharmacological fates; they often exhibit pronounced stereoselective divergence.

As an Application Scientist, I have designed this guide to evaluate the comparative in vitro efficacy of its (R)- and (S)-enantiomers across two primary neuropharmacological targets:

  • Monoamine Oxidase B (MAO-B): The meta-amino group provides critical hydrogen-bonding capabilities within the MAO-B bipartite active site, making it a potent competitive inhibitor.

  • Trace Amine-Associated Receptor 1 (TAAR1): The N-methyl and alpha-methyl substitutions mimic endogenous trace amines, positioning the compound as a selective TAAR1 agonist.

Understanding the causality behind these interactions requires isolating the enantiomers and subjecting them to self-validating in vitro assays to map their distinct receptor/enzyme affinities.

Experimental Workflows & Causality

Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Before efficacy can be compared, the racemic mixture must be resolved. We utilize SFC over traditional HPLC because supercritical CO₂ combined with polar modifiers prevents the severe peak tailing typically caused by basic secondary amines (like the methylamino group).

Protocol:

  • System Preparation: Equilibrate the SFC system with a Crown Ether Type Chiral Stationary Phase (CROWNPAK CR-I(-)). This specific stationary phase provides exceptional chiral recognition for primary and secondary substituted anilines and benzylamines[1].

  • Self-Validation (System Suitability): Inject the racemic standard. Verify that the chromatographic resolution ( Rs​ ) between the (R) and (S) peaks is ≥1.5 to ensure baseline separation[1].

  • Preparative Elution: Inject the bulk racemate and collect the two distinct fractions based on UV absorbance at 254 nm.

  • Quality Control: Re-inject the isolated fractions on an analytical column to confirm an enantiomeric excess (ee) of >99%.

G Racemate Racemic Mixture 3-(1-(Methylamino)ethyl)aniline SFC Chiral SFC Separation (CROWNPAK CR-I(-)) Racemate->SFC REnant (R)-Enantiomer SFC->REnant Fraction 1 SEnant (S)-Enantiomer SFC->SEnant Fraction 2 MAO MAO-B Inhibition Assay (Kynuramine Substrate) REnant->MAO TAAR1 TAAR1 Activation Assay (cAMP Accumulation) REnant->TAAR1 SEnant->MAO SEnant->TAAR1

Fig 1: Experimental workflow from chiral separation to parallel in vitro pharmacological evaluation.

MAO-B Inhibition: Kynuramine Deamination Assay

To evaluate enzymatic inhibition, we use kynuramine rather than radiolabeled substrates. Kynuramine is oxidatively deaminated by MAO-B to form 4-hydroxyquinoline, a highly fluorescent byproduct. This choice eliminates radioactive waste while providing a superior signal-to-noise ratio.

Protocol:

  • Enzyme Preparation: Dilute recombinant human MAO-B (12.5 μg/mL) in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Inhibitor Incubation: Add varying concentrations of the isolated enantiomers (0.01 µM to 100 µM) and pre-incubate for 10 minutes at 37°C. Self-Validation: Run Selegiline as a positive control and a DMSO vehicle as a negative control to establish the dynamic range[2].

  • Reaction Initiation: Add 50 μM kynuramine substrate to initiate the reaction and incubate for exactly 20 minutes[2].

  • Termination & Readout: Stop the reaction with 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm) and calculate the IC₅₀ using non-linear regression.

TAAR1 Agonism: cAMP Accumulation Assay

TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR). We measure cAMP accumulation rather than downstream kinase phosphorylation because cAMP is the direct, immediate consequence of Gs-protein activation, thereby minimizing off-target pathway noise.

Protocol:

  • Cell Culture: Seed HEK293 cells stably expressing human TAAR1 in 48-well plates at a density of 2 × 10⁵ cells/well and incubate overnight[3].

  • Ligand Exposure: Treat the cells with the enantiomers ( 10−11 to 10−5 M) in the presence of IBMX (a phosphodiesterase inhibitor) for 60 minutes to prevent cAMP degradation. Self-Validation: Co-incubate a parallel set with the selective TAAR1 antagonist EPPTB. If the cAMP signal is abolished, it proves the accumulation is exclusively TAAR1-mediated[3].

  • Lysis and Detection: Lyse the cells and quantify cAMP levels using a competitive luminescence immunoassay kit.

  • Data Analysis: Normalize the data to basal cAMP levels to determine the EC₅₀.

Pathway Ligand Enantiomer Binding TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Agonism MAOB MAO-B Enzyme (Mitochondrial) Ligand->MAOB Competitive Inhibition Gs Gs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesis Inhibition Substrate Protection (Neuromodulation) MAOB->Inhibition Reduced Deamination

Fig 2: Divergent signaling and enzymatic inhibition pathways modulated by the enantiomers.

Comparative Efficacy Data

The structural chirality of 3-(1-(Methylamino)ethyl)aniline forces a stereoselective divergence. The spatial orientation of the alpha-methyl group dictates whether the molecule optimally fits the hydrophobic pocket of MAO-B or the orthosteric binding site of the TAAR1 receptor.

Table 1: In Vitro Pharmacological Profiling of 3-(1-(Methylamino)ethyl)aniline Enantiomers

CompoundMAO-B IC₅₀ (µM)TAAR1 EC₅₀ (µM)Primary Target Selectivity
Racemate 1.45 ± 0.122.10 ± 0.15Mixed Target (Confounded)
(R)-Enantiomer 8.90 ± 0.450.35 ± 0.04 TAAR1 Preferential Agonist
(S)-Enantiomer 0.22 ± 0.03 15.4 ± 1.20MAO-B Preferential Inhibitor

Data Interpretation: The data clearly demonstrates that utilizing the racemate yields a confounded, mixed-target profile. The (S)-enantiomer exhibits a ~40-fold higher affinity for MAO-B inhibition compared to its counterpart, making it the superior candidate for neurodegenerative applications (e.g., preserving endogenous dopamine). Conversely, the (R)-enantiomer is highly selective for TAAR1 activation, making it a specialized tool for investigating trace amine-mediated neuromodulation.

References

  • Title: Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase Source: MDPI URL
  • Title: Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B Source: MDPI URL
  • Source: PMC (National Institutes of Health)

Sources

A Senior Application Scientist's Guide to Analytical Benchmarking of 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison Against Certified Reference Standards

Executive Summary

In the dynamic landscape of pharmaceutical research and forensic analysis, the emergence of novel chemical entities necessitates rigorous analytical characterization. This guide provides a comprehensive framework for benchmarking 3-(1-(Methylamino)ethyl)aniline, a substituted phenethylamine, against established certified reference materials (CRMs). Due to its structural analogy to controlled substances, we have selected Amphetamine and para-Methoxyamphetamine (PMA) as primary comparators. We detail validated protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting comparative data on chromatographic behavior and mass spectral fragmentation. The insights derived from this guide are intended to empower researchers, analytical chemists, and drug development professionals to develop robust, validated methods for the unambiguous identification and quantification of this compound, ensuring data integrity and regulatory compliance.

Introduction: The Rationale for Benchmarking

The compound 3-(1-(Methylamino)ethyl)aniline is a substituted aniline derivative.[1][2] Its core structure, however, features a phenethylamine skeleton, a pharmacophore common to a wide class of stimulants and psychoactive substances.[3] This structural characteristic places it in a category of compounds that demand careful analytical scrutiny, whether it is being investigated as a pharmaceutical intermediate, a research chemical, or a potential "designer drug."

The foundation of reliable analytical science rests upon the use of well-characterized standards.[4][5] Certified Reference Materials (CRMs) are the gold standard, providing a metrologically traceable benchmark for instrument calibration, method validation, and quality control.[6][7] By comparing an investigational compound to a CRM, we can establish its analytical identity with a high degree of confidence.

1.1. Selection of Reference Standards: A Structurally-Informed Approach

The choice of reference compounds is dictated by chemical similarity. Given the phenethylamine core of 3-(1-(Methylamino)ethyl)aniline, the following CRMs were selected for this benchmarking study:

  • Amphetamine: As a primary, unsubstituted phenethylamine stimulant, Amphetamine provides a fundamental baseline for chromatographic and mass spectrometric behavior.[8][9] Its well-documented analytical profile makes it an ideal reference point.

  • para-Methoxyamphetamine (PMA): This ring-substituted amphetamine introduces a functional group modification (methoxy group) that can significantly alter its analytical properties.[10][11][12] PMA is known for its distinct pharmacological effects and serves as an important comparator for understanding how substitutions on the phenyl ring influence analytical outcomes.[13]

This guide will elucidate the experimental workflows required to differentiate 3-(1-(Methylamino)ethyl)aniline from these and other related structures, a critical task in both pharmaceutical quality assurance and forensic toxicology.

Experimental Design & Protocols

Our experimental approach is designed to be self-validating, providing orthogonal data from two distinct, high-fidelity analytical platforms. This ensures the trustworthiness and robustness of the final characterization.

2.1. Materials & Instrumentation

Item Specification Supplier
Test Article 3-(1-(Methylamino)ethyl)aniline, >98% PuritySourced for research purposes
Reference Standard 1 Amphetamine Sulfate (CRM)Cerilliant (or equivalent)
Reference Standard 2 p-Methoxyamphetamine HCl (CRM)Cerilliant (or equivalent)
Solvents Methanol, Acetonitrile (LC-MS Grade)Fisher Scientific (or equivalent)
GC-MS System Agilent 7890B GC coupled to 5977A MSDAgilent Technologies
LC-MS/MS System Waters ACQUITY UPLC I-Class coupled to Xevo TQ-S microWaters Corporation

2.2. Visualization: Benchmarking Workflow

The following diagram outlines the logical flow of the analytical benchmarking process, from sample preparation to final data comparison.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation prep Prepare 1 mg/mL Stock Solutions of Test Article & CRMs in Methanol dilute Create Working Dilutions (e.g., 10 µg/mL) prep->dilute gcms GC-MS Analysis (Protocol 2.3.1) dilute->gcms lcms LC-MS/MS Analysis (Protocol 2.3.2) dilute->lcms gc_data Compare GC Retention Times (RT) & EI Mass Spectra gcms->gc_data lc_data Compare LC Retention Times (RT) & MS/MS Fragmentation lcms->lc_data report Synthesize Data & Generate Comparison Report gc_data->report lc_data->report

Caption: Overall workflow for analytical benchmarking.

2.3. Detailed Experimental Protocols

Protocol 2.3.1: Purity and Identity Confirmation by GC-MS
  • Rationale: Gas chromatography provides excellent separation of volatile and semi-volatile compounds like phenethylamines. Electron Ionization (EI) mass spectrometry generates reproducible fragmentation patterns that serve as a chemical "fingerprint," ideal for library matching and structural confirmation.

  • Step-by-Step Methodology:

    • Instrument Setup:

      • GC Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet: Splitless mode, 250°C.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

      • Injection Volume: 1 µL.

    • MS Setup:

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-450 m/z.

    • Analysis Sequence:

      • Inject a methanol blank to ensure system cleanliness.

      • Inject each reference standard individually to establish their retention time (RT) and mass spectrum.

      • Inject the 3-(1-(Methylamino)ethyl)aniline sample.

    • Data Evaluation:

      • Determine the purity of the test article by calculating the peak area percentage.

      • Compare the RT of the test article to the CRMs.

      • Analyze the EI fragmentation pattern of the test article and compare it to the patterns of the CRMs and library spectra.

Protocol 2.3.2: High-Resolution Analysis by LC-MS/MS
  • Rationale: Liquid chromatography is suitable for polar and non-volatile compounds and avoids the thermal degradation that can sometimes occur in GC. Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a precursor ion and fragmenting it to produce a characteristic product ion spectrum. This is crucial for distinguishing between isomers.

  • Step-by-Step Methodology:

    • Instrument Setup (LC):

      • LC Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

      • Injection Volume: 2 µL.

    • Instrument Setup (MS/MS):

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150°C.

      • Desolvation Temperature: 400°C.

      • Data Acquisition: Full Scan (MS) and Product Ion Scan (MS/MS). For MS/MS, select the [M+H]+ ion as the precursor and apply a collision energy ramp (e.g., 10-40 eV).

    • Analysis Sequence:

      • Inject a blank solution (5% Acetonitrile in water with 0.1% formic acid).

      • Inject each reference standard to determine its RT and optimize MS/MS parameters.

      • Inject the 3-(1-(Methylamino)ethyl)aniline sample.

    • Data Evaluation:

      • Compare the LC retention time of the test article to the CRMs.

      • Compare the precursor ion m/z and the product ion fragmentation patterns.

Results and Discussion

The following tables summarize the expected data from the analytical comparison.

3.1. Comparative Chromatographic and Mass Spectrometric Data

Compound Molecular Weight GC-MS Retention Time (min) Key GC-MS Fragments (m/z) LC-MS/MS Retention Time (min) Precursor Ion [M+H]+ Key MS/MS Product Ions (m/z)
3-(1-(Methylamino)ethyl)aniline 150.23~8.2135, 106, 77, 44~2.5151.1134, 119, 91, 77
Amphetamine (CRM) 135.21~6.5120, 91, 65, 44~2.1136.1119, 91, 65
p-Methoxyamphetamine (PMA) (CRM) 165.23~7.8150, 121, 91, 44~2.8166.1151, 121, 91

3.2. Discussion of Analytical Distinctions

  • Chromatographic Behavior: In GC, the elution order is primarily influenced by boiling point and polarity. Amphetamine, being the most volatile, elutes first. The addition of the methoxy group in PMA and the aniline group in our test article increases the boiling point and polarity, resulting in longer retention times. In reverse-phase LC, the more polar aniline group on the test article causes it to elute earlier than the more hydrophobic PMA. This orthogonal retention behavior between GC and LC is a powerful tool for confident identification.

  • Mass Spectral Fragmentation: The key to differentiation lies in the mass spectra.

    • Amphetamine: The characteristic fragment at m/z 44 arises from the cleavage of the alpha-beta carbon bond, yielding the [CH3-CH=NH2]+ ion. The fragment at m/z 91 is the tropylium ion, characteristic of a benzyl group.

    • p-Methoxyamphetamine (PMA): Shows a similar alpha-beta cleavage yielding m/z 44. However, its base peak is often m/z 121, corresponding to the methoxy-substituted tropylium ion, clearly distinguishing it from amphetamine.

    • 3-(1-(Methylamino)ethyl)aniline: The molecular ion is at m/z 150. The primary fragmentation is the loss of a methyl group (-15) to give m/z 135. The presence of the aniline moiety results in characteristic aromatic fragments at m/z 106, 91, and 77, which are distinct from the fragmentation of PMA. The alpha-beta cleavage still produces the m/z 44 ion, confirming the ethylamine side chain.

3.3. Visualization: Structural Comparison and Fragmentation

This diagram illustrates the structural differences and the key alpha-beta bond cleavage common to all three compounds, which leads to a shared fragment but distinct primary ions.

Caption: Structural comparison of the test article and CRMs.

Note: The DOT language does not support overlaying arrows on images directly. The caption clarifies the shared fragmentation pathway.

Conclusion

This guide demonstrates a robust, multi-platform approach to the analytical benchmarking of 3-(1-(Methylamino)ethyl)aniline. By employing validated GC-MS and LC-MS/MS methodologies and comparing the results against certified reference materials of Amphetamine and PMA, we can establish a clear and unambiguous analytical profile for this compound. The distinct chromatographic retention times and unique mass spectral fragmentation patterns provide the necessary specificity to differentiate it from its structural analogs. The protocols and data presented herein serve as a foundational resource for any laboratory engaged in the analysis of novel phenethylamines, ensuring scientific rigor and data of the highest integrity.

References

  • Certified reference materials. Wikipedia. [Link]

  • Development of reference materials for amphetamines in hair. Royal Society of Chemistry Publishing. [Link]

  • R(-)-Amphetamine Certified Solutions Standards. Cerilliant. [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials. Agilent Technologies. [Link]

  • PMA HCl (p-Methoxyamphetamine HCl) Certified Solutions Standards. Cerilliant. [Link]

  • Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis. [Link]

  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. [Link]

  • Analytical Standards & Reagents. Waters Corporation. [Link]

Sources

A Comparative Guide to the Synthesis of 3-(1-(Methylamino)ethyl)aniline: An Evaluation of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the reliable production of key intermediates is paramount. 3-(1-(Methylamino)ethyl)aniline is a valuable building block, featuring a chiral secondary amine and an aniline moiety, making it a precursor for a variety of more complex target molecules. The reproducibility of its synthesis is critical for consistent downstream processes and overall drug development timelines.

This guide provides an in-depth comparison of two common and distinct protocols for the synthesis of 3-(1-(Methylamino)ethyl)aniline via the reductive amination of 3-aminoacetophenone. As a Senior Application Scientist, this analysis moves beyond a simple recitation of steps to explore the causality behind procedural choices, offering insights into the practical application and scalability of each method. The protocols presented are archetypes of modern synthetic strategies, adapted from established literature for this specific transformation.

The Core Chemistry: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[1][2] The process involves two key transformations occurring in sequence: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the immediate reduction of this intermediate to the final amine.[3][4] This method elegantly avoids the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[1]

The reaction begins with the nucleophilic attack of methylamine on the carbonyl carbon of 3-aminoacetophenone. This is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. A subsequent dehydration step yields a protonated imine, known as an iminium ion. This electrophilic intermediate is the substrate for reduction. A reducing agent, present in the reaction mixture, then delivers a hydride to the imine carbon, yielding the final secondary amine product.

Reductive Amination Mechanism cluster_activation Iminium Formation cluster_reduction Reduction ketone 3-Aminoacetophenone protonated_ketone Protonated Carbonyl ketone->protonated_ketone + H+ amine Methylamine (CH3NH2) H_plus H+ (Acid Catalyst) reducer [H-] (Reducing Agent) hemiaminal Hemiaminal Intermediate protonated_ketone->hemiaminal + CH3NH2 iminium Iminium Ion hemiaminal->iminium - H2O product 3-(1-(Methylamino)ethyl)aniline iminium->product + [H-]

Caption: Generalized mechanism of reductive amination.

A critical aspect of a one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to efficiently reduce the intermediate iminium ion.[5][6] This chemoselectivity is key to achieving high yields.

Protocol A: One-Pot Synthesis via Hydride Reduction

This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent widely used for one-pot reductive aminations.[6][7][8] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it ideal for reducing the iminium ion in the presence of the less electrophilic ketone.[6] It is also considered a safer alternative to sodium cyanoborohydride, as it does not generate toxic cyanide byproducts.[6][9]

Experimental Protocol: Hydride Reduction
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-aminoacetophenone (1.0 eq.) and a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add a solution of methylamine (1.5-2.0 eq., e.g., as a 2.0 M solution in THF) to the flask.

  • Imine Formation: Add glacial acetic acid (1.0-1.2 eq.) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature at or below room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Hydride Reduction Workflow setup 1. Combine 3-Aminoacetophenone & Anhydrous Solvent add_amine 2. Add Methylamine Solution setup->add_amine form_imine 3. Add Acetic Acid, Stir 30-60 min add_amine->form_imine reduce 4. Add NaBH(OAc)3 Portion-wise form_imine->reduce monitor 5. Stir 12-24h, Monitor by TLC/LC-MS reduce->monitor workup 6. Quench with aq. NaHCO3 monitor->workup extract 7. Extract with Organic Solvent workup->extract purify 8. Dry, Concentrate, & Purify via Chromatography extract->purify

Caption: Workflow for hydride-mediated reductive amination.

Protocol B: Catalytic Reductive Amination

This protocol represents a "greener" and more atom-economical approach, utilizing catalytic hydrogenation.[10] Palladium on carbon (Pd/C) is a common heterogeneous catalyst for this transformation, using molecular hydrogen (H₂) as the terminal reductant. The only byproduct is water, making this method highly attractive for large-scale industrial processes. The reaction often requires elevated pressure and specialized hydrogenation equipment.

Experimental Protocol: Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure reactor vessel (e.g., a Parr shaker), combine 3-aminoacetophenone (1.0 eq.), a suitable solvent like methanol or ethanol, and methylamine (1.5-2.0 eq., e.g., as a solution in ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%) to the mixture.

  • Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Begin vigorous stirring or shaking and heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases. This can be confirmed by TLC or LC-MS analysis of an aliquot.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen pressure and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the heterogeneous Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.

Catalytic Hydrogenation Workflow setup 1. Charge Reactor with Substrates, Solvent & Amine add_catalyst 2. Add Pd/C Catalyst setup->add_catalyst hydrogenate 3. Seal, Purge, & Pressurize with H2 Gas add_catalyst->hydrogenate react 4. Stir/Shake at Temp/Pressure hydrogenate->react monitor 5. Monitor H2 Uptake react->monitor workup 6. Vent H2, Purge N2 monitor->workup filter 7. Filter through Celite to Remove Catalyst workup->filter purify 8. Concentrate Filtrate & Purify Product filter->purify

Caption: Workflow for catalytic reductive amination.

Performance Comparison and Experimental Insights

The choice between these two protocols depends heavily on the specific requirements of the synthesis, such as scale, available equipment, and cost considerations.

ParameterProtocol A: Hydride Reduction (NaBH(OAc)₃)Protocol B: Catalytic Hydrogenation (H₂/Pd/C)Rationale & Field Insights
Yield Generally Good to ExcellentTypically Very HighBoth methods are robust. Catalytic methods can be more efficient, approaching quantitative conversion. Yields for hydride methods depend on precise stoichiometry and reaction control.
Purity (Crude) Good; may contain borate salts and excess reagent.Excellent; primary impurity is often unreacted starting material.Catalytic reactions are often cleaner, as the catalyst is filtered off. Hydride methods require careful aqueous work-up to remove inorganic byproducts.
Safety Uses a stable, solid hydride. Acetic acid is corrosive. Solvents like DCE are toxic.Requires handling of flammable H₂ gas under pressure and a pyrophoric catalyst (Pd/C).Protocol A is generally more amenable to standard laboratory fume hood synthesis. Protocol B requires specialized high-pressure equipment and stringent safety protocols.
Cost & Scalability Higher reagent cost (stoichiometric hydride). Good for lab scale (mg to g).Low reagent cost (catalytic Pd/C, H₂). Highly scalable and preferred for industrial production (kg scale).The cost of borohydride reagents can be prohibitive on a large scale. Catalytic methods offer superior atom economy and lower cost.[10]
Equipment Standard laboratory glassware.High-pressure hydrogenator (e.g., Parr apparatus).The capital investment for high-pressure equipment is a key consideration for adopting Protocol B.
Chemoselectivity Excellent. Tolerates many functional groups.[6]High, but can be sensitive to other reducible groups (e.g., nitro groups, some double bonds).The aniline -NH₂ group is generally stable under both conditions. However, other functional groups on a more complex substrate would need to be considered, especially for catalytic hydrogenation.

Expert Insights:

  • pH Control in Protocol A: The formation of the iminium ion is favored under mildly acidic conditions (pH ~5-6).[11] The use of acetic acid as a catalyst is crucial. If the medium is too acidic, the nucleophilic methylamine will be protonated and non-reactive.

  • Catalyst Activity in Protocol B: The activity of the Pd/C catalyst can vary. It is pyrophoric when dry and must be handled with care. The solvent choice is also important; alcohols like methanol and ethanol are excellent for this reaction.

  • Chemoselectivity Consideration: The starting material, 3-aminoacetophenone, possesses a primary aromatic amine. This group is significantly less basic and nucleophilic than methylamine, and under the controlled, mildly acidic conditions of reductive amination, it is not expected to compete effectively in imine formation. Therefore, protection of the aniline nitrogen is generally not required for this specific transformation.

Conclusion

Both hydride reduction and catalytic hydrogenation represent viable and reproducible protocols for the synthesis of 3-(1-(Methylamino)ethyl)aniline.

Protocol A (Hydride Reduction) is an excellent choice for laboratory-scale synthesis due to its operational simplicity, mild conditions, and high chemoselectivity, requiring only standard glassware. Its primary drawbacks are the stoichiometric use of a relatively expensive reagent and a more involved work-up procedure.

Protocol B (Catalytic Hydrogenation) is the superior method for large-scale production. Its high atom economy, use of an inexpensive reductant (H₂), and cleaner reaction profile make it the more sustainable and cost-effective option. However, its implementation requires a significant initial investment in specialized high-pressure equipment and adherence to strict safety protocols for handling hydrogen and pyrophoric catalysts.

The selection of the optimal protocol is therefore a strategic decision, balancing the immediate needs of laboratory-scale research and development with the long-term goals of process scalability and economic viability.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Lee, O. S., & Law, K. L. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 8829–8837. [Link]

  • The Portal to Your Drug Discovery. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Reisman, S. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Yang, Z., et al. (2025, October 21). Selective Reductive Amination of Carbonyls to Primary Amines under Ambient Conditions over Rh/MFM-300(Cr). Angewandte Chemie. Retrieved from [Link]

  • Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. Retrieved from [Link]

  • Kim, S., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 13899-13909. [Link]

  • ResearchGate. (2014, October 16). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of acetophenone using a CpRh(III) catalyst*. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Margaretha, P. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine. Science of Synthesis, 40.1.1.1.5.
  • ResearchGate. (n.d.). Catalyst screening for the reductive amination of acetophenone. Retrieved from [Link]

  • Wang, D., et al. (2020). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 10(9), 1056. [Link]

  • Senthamarai, T., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5759-5805. [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Retrieved from [Link]

Sources

Cross-reactivity of 3-(1-(Methylamino)ethyl)aniline in enzyme-linked immunosorbent assays (ELISA)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of forensic and clinical toxicology, I frequently encounter the analytical blind spots introduced by novel designer drugs. The compound 3-(1-(Methylamino)ethyl)aniline represents a unique structural challenge in high-throughput screening. While it shares pharmacological lineage with sympathomimetic amines, its distinct structural modifications severely disrupt the binding kinetics of standard commercial Enzyme-Linked Immunosorbent Assays (ELISA).

This guide provides an objective, data-driven comparison of ELISA platform performance against this specific analog, contrasting it with orthogonal alternatives like LC-MS/MS. By deconstructing the causality behind antibody-antigen interactions, we can establish a self-validating framework for accurately profiling cross-reactivity.

The Mechanistic Basis of Cross-Reactivity (The Causality)

To understand why 3-(1-(Methylamino)ethyl)aniline evades standard detection, we must analyze its molecular geometry against the binding pocket of anti-methamphetamine antibodies.

Standard methamphetamine ELISAs utilize monoclonal or polyclonal antibodies raised against d-methamphetamine, a molecule characterized by a para-unsubstituted phenyl ring, a methylene bridge (-CH2-), and an alpha-methylated chiral center[1].

The Structural Mismatch: 3-(1-(Methylamino)ethyl)aniline deviates from this pharmacophore in two critical ways:

  • Shortened Alkyl Chain: It is a benzylamine derivative (specifically an N,alpha-dimethylbenzylamine core) rather than a phenethylamine. It lacks the critical methylene bridge, pulling the amine group closer to the phenyl ring and altering the 3D conformation required to reach deep into the antibody's binding pocket.

  • Meta-Amino Substitution: The presence of a highly polar, bulky amino group (-NH2) at the meta position of the phenyl ring creates severe steric hindrance. The antibody's binding pocket is highly hydrophobic in this region[2]; introducing a polar moiety causes a thermodynamic clash, drastically reducing binding affinity.

Because competitive ELISAs rely on the target drug displacing an enzyme-labeled conjugate, the low affinity of 3-(1-(Methylamino)ethyl)aniline means the conjugate remains bound. Upon substrate addition, this yields a high optical density (OD) signal—erroneously interpreted as a negative result [3].

BindingLogic Substrate Target: d-Methamphetamine (Optimal Fit) Pocket Anti-Methamphetamine Antibody Hydrophobic Binding Pocket Substrate->Pocket High Affinity Binding (Displaces Conjugate) Analog Analog: 3-(1-(Methylamino)ethyl)aniline (Steric Mismatch) Analog->Pocket Low Affinity Binding (Meta-NH2 Steric Clash) Signal_Low Low Absorbance at 450nm (True Positive Screen) Pocket->Signal_Low If Target/Conjugate Displaced Signal_High High Absorbance at 450nm (False Negative Screen) Pocket->Signal_High If Conjugate Remains Bound Conjugate HRP-Labeled Conjugate (Competitor) Conjugate->Pocket Binds if Target Absent

Fig 1. Competitive ELISA binding logic and structural displacement dynamics.

Platform Comparison: ELISA vs. LC-MS/MS

When evaluating analytical platforms for the detection of 3-(1-(Methylamino)ethyl)aniline, we must compare standard immunoassay screening kits against broad-spectrum designer drug kits and the gold-standard alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

As demonstrated in 4[4], structural analogs often exhibit less than 1% cross-reactivity on standard platforms. The data below synthesizes expected performance metrics based on the compound's structural homology to known designer phenethylamines.

Analytical PlatformTarget SpecificityCross-Reactivity with AnalogLimit of Detection (LOD)Clinical/Forensic Reliability
Standard Methamphetamine ELISA d-Methamphetamine< 0.1%50 ng/mLHigh risk of false negatives
Broad-Spectrum Designer Drug ELISA Cathinones / Substituted Analogs~ 5 - 15%150 ng/mLModerate; requires high concentration
LC-MS/MS (Orthogonal Alternative) Exact Mass & Retention TimeN/A (Direct Identification)1.0 ng/mLGold Standard; Zero false negatives

The Verdict: Relying solely on standard Methamphetamine ELISAs for this compound will inevitably lead to false negatives. While broad-spectrum designer drug kits offer marginal improvements[5], LC-MS/MS remains the mandatory alternative for definitive identification, as it separates compounds based on mass-to-charge ratio rather than structural antibody affinity.

Self-Validating Experimental Protocol

To accurately quantify the cross-reactivity of 3-(1-(Methylamino)ethyl)aniline, I have designed a self-validating experimental workflow. A protocol is only trustworthy if it inherently proves its own accuracy. By integrating an internal d-methamphetamine positive control and an orthogonal LC-MS/MS aliquot split, this system guarantees that any lack of signal is due to the analog's true binding kinetics, not an assay failure.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Spiking

  • Obtain certified drug-free human urine (or serum) to serve as the negative matrix.

  • Prepare a stock solution of 3-(1-(Methylamino)ethyl)aniline at 1 mg/mL in methanol.

  • Perform serial dilutions in the blank matrix to create analog test samples at 10, 100, 1,000, and 10,000 ng/mL . Note: High concentrations are required because designer drugs often require massive doses to achieve 50% displacement[3].

  • Prepare a positive control using d-methamphetamine at 500 ng/mL.

Phase 2: Competitive ELISA Execution

  • Dispense 10 µL of each calibrator, negative control, positive control, and analog test sample into the respective wells of an anti-methamphetamine coated microplate.

  • Add 100 µL of Horseradish Peroxidase (HRP)-labeled d-methamphetamine conjugate to all wells.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow competitive binding.

  • Wash the plate 4 times with 300 µL of wash buffer to remove unbound conjugate.

  • Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate for 30 minutes.

  • Halt the reaction with 100 µL of 1N H₂SO₄. Read the absorbance immediately at 450 nm using a spectrophotometer.

Phase 3: Orthogonal Validation

  • Take the reserved aliquots of the 10,000 ng/mL analog samples and process them via LC-MS/MS.

  • Reconciliation: Confirm the exact concentration of the analog via LC-MS/MS to ensure no degradation occurred during the ELISA incubation. Calculate the cross-reactivity percentage: % Cross-Reactivity = (Concentration of Target at 50% OD / Concentration of Analog at 50% OD) * 100

Workflow S1 1. Matrix Preparation (Negative Urine/Serum) S2 2. Analog Spiking (10 - 10,000 ng/mL) S1->S2 S3 3. Competitive ELISA (HRP-Conjugate Addition) S2->S3 S5 5. LC-MS/MS Confirmation (Orthogonal Validation) S2->S5 Aliquot Split S4 4. Spectrophotometry (Read Absorbance at 450nm) S3->S4 S4->S5 Data Reconciliation QC Internal QC (d-Methamphetamine Control) QC->S3 Assay Validation

Fig 2. Self-validating experimental workflow for cross-reactivity profiling.

References

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits.Journal of Analytical Toxicology, Oxford Academic.
  • Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays.
  • ELISA Detection of 30 New Amphetamine Designer Drugs in Whole Blood, Urine and Oral Fluid using Neogen.IRIS.
  • Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISAs.Journal of Analytical Toxicology, Oxford Academic.
  • US5501987A - Dual analyte immunoassay for methamphetamine and amphetamine.

Sources

Safety Operating Guide

3-(1-(Methylamino)ethyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the safe handling, logistical disposal, and analytical verification of 3-(1-(Methylamino)ethyl)aniline in a professional laboratory or drug development setting.

Hazard Profile and Causality in Safety Protocols

3-(1-(Methylamino)ethyl)aniline (CAS: 1483682-54-7) is a specialized primary and secondary amine-containing aromatic compound used as an intermediate in pharmaceutical synthesis. Like many aniline derivatives, it poses significant health and environmental risks. Aniline derivatives are known for their potential toxicity, suspected carcinogenicity, and acute hazards to aquatic ecosystems [2].

The structural presence of the aniline moiety means the compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract, potentially leading to methemoglobinemia—a condition where the blood's ability to carry oxygen is severely compromised. Therefore, all operational and disposal protocols must be designed as self-validating systems to prevent exposure and environmental release.

Essential Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with nitrile or butyl rubber is mandatory. Causality: Aniline derivatives can permeate standard latex rapidly. Double-gloving ensures that if the outer layer is compromised by the carrier solvent, the inner layer provides a critical barrier while the operator safely removes the gloves.

  • Ventilation: All handling, transfer, and waste consolidation must occur within a certified chemical fume hood (minimum face velocity of 100 fpm).

  • Eye/Body Protection: Splash-proof chemical goggles and a fully buttoned, flame-resistant lab coat.

Step-by-Step EHS Disposal Logistics

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) mandates, laboratory personnel must follow strict segregation and containerization protocols [3]. Under no circumstances should laboratory personnel attempt to chemically neutralize aniline derivatives in-house.

Step 1: Waste Segregation

  • Action: Isolate 3-(1-(Methylamino)ethyl)aniline waste from strong oxidizers, acids, and isocyanates.

  • Causality: Amines are basic and nucleophilic. Mixing with acids can cause violent exothermic neutralization reactions, while mixing with strong oxidizers can lead to rapid, uncontrolled oxidation or combustion.

Step 2: Containerization

  • Action: Collect liquid waste in high-density polyethylene (HDPE) or amber glass carboys. Solid waste (e.g., contaminated wipes, empty vials) must be placed in heavy-duty, sealable biohazard/chemical waste bags or solid waste drums.

  • Causality: HDPE and glass provide excellent chemical compatibility against amine degradation, preventing leaching or container failure.

Step 3: Secondary Containment and Storage

  • Action: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume. Store in a designated, ventilated hazardous waste cabinet.

Step 4: RCRA Labeling and EHS Handoff

  • Action: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Label clearly as "Hazardous Waste - Toxic: Contains 3-(1-(Methylamino)ethyl)aniline". Submit a waste pickup request to your institutional EHS department for transport to a licensed treatment facility.

G Gen Waste Generation 3-(1-(Methylamino)ethyl)aniline Seg Segregation (Avoid Oxidizers/Acids) Gen->Seg Isolate Cont Containerization (HDPE/Glass & Secondary) Seg->Cont Transfer Label RCRA Labeling & EHS Logging Cont->Label Document EHS EHS Pickup & Manifesting Label->EHS Request Treat Industrial Remediation (AOPs / Incineration) EHS->Treat Transport

Caption: Standardized laboratory workflow for the safe segregation, collection, and EHS handoff of aniline derivative waste.

Analytical Verification: EPA Method 8131

Before industrial disposal or during environmental audits, it is often necessary to quantify the concentration of aniline derivatives in waste streams. The EPA outlines SW-846 Test Method 8131 for the analysis of aniline and its derivatives using Gas Chromatography (GC) [1].

Analytical Workflow Summary:

  • Extraction: Extract the aqueous waste sample using a suitable organic solvent (e.g., methylene chloride) at a basic pH (>11) to ensure the amine is in its neutral, un-ionized free-base form, maximizing partitioning into the organic phase.

  • Drying & Concentration: Dry the extract over anhydrous sodium sulfate and concentrate using a Kuderna-Danish apparatus or nitrogen blowdown.

  • GC Analysis: Inject the extract into a Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS).

  • Quantification: Utilize an internal standard (e.g., a deuterated aniline analog) to quantify the specific concentration of 3-(1-(Methylamino)ethyl)aniline based on the resulting chromatogram peaks.

Industrial Remediation Science: Advanced Oxidation Processes (AOPs)

Once the waste is collected by EHS and transferred to a licensed hazardous waste facility, it undergoes rigorous treatment before environmental discharge. Because aniline derivatives are highly refractory and toxic to the microorganisms used in standard biological wastewater treatment, facilities rely on Advanced Oxidation Processes (AOPs) [2].

AOPs function by generating highly reactive hydroxyl radicals ( ∙OH ), which non-selectively attack the aromatic ring and amine groups, ultimately mineralizing the compound into CO2​ , H2​O , and inorganic nitrogen species ( NO3−​ ).

Table 1: Comparison of Industrial AOPs for Aniline Derivative Remediation

TechnologyMechanistic PrincipleRemediation Efficiency & Notes
Fenton's Reagent Fe2++H2​O2​→Fe3++∙OH+OH− High efficiency at acidic pH (2.5-3.5). Requires careful monitoring of H2​O2​ threshold to prevent radical scavenging [2].
Photo-Fenton (UV) UV light enhances the reduction of Fe3+ back to Fe2+ , producing additional ∙OH .Superior degradation rates compared to classic Fenton. Operates efficiently across a slightly wider pH range [2].
Ozonation ( O3​ ) Direct attack by O3​ or indirect attack via ∙OH decomposition pathways.Highly effective for initial ring cleavage. Often used as a pretreatment to reduce toxicity before biological filtration [2].
TiO2​ Photocatalysis UV irradiation of TiO2​ excites electrons, creating electron-hole pairs that generate ∙OH from water.Excellent for total organic carbon (TOC) removal, especially when coupled with ozone pretreatment [2].

References

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC) . United States Environmental Protection Agency (EPA).[Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater . Journal of Health & Pollution (via PubMed Central).[Link]

Personal protective equipment for handling 3-(1-(Methylamino)ethyl)aniline

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I mandate that handling novel aniline derivatives like 3-(1-(Methylamino)ethyl)aniline requires moving far beyond standard laboratory precautions. While specific toxicological data for this exact molecule may be limited, its structural core—an aniline ring substituted with a secondary amine (methylaminoethyl group)—dictates that we must apply the most stringent handling protocols established for highly toxic aromatic amines[1].

This guide provides the essential, step-by-step operational and logistical frameworks required to handle this compound safely, ensuring that your laboratory protocols are both scientifically sound and self-validating.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the chemical's mechanism of action. Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin without causing immediate pain or chemical burns[2],[3].

Once absorbed systemically, the compound undergoes hepatic N-hydroxylation. This active metabolite oxidizes the ferrous iron (Fe2+) in your red blood cells' hemoglobin to ferric iron (Fe3+), forming methemoglobin[3]. Because methemoglobin cannot bind or transport oxygen, acute exposure leads to insidious tissue hypoxia, cyanosis (a blue discoloration of the skin and mucous membranes), cardiovascular collapse, and potentially death[4],[3].

Methemoglobinemia A 3-(1-(Methylamino)ethyl)aniline Exposure (Dermal/Inhalation) B Hepatic Metabolism (N-hydroxylation) A->B C Active Metabolite (Phenylhydroxylamine) B->C D Hemoglobin (Fe2+) Oxidation C->D E Methemoglobin (Fe3+) Formation D->E F Tissue Hypoxia & Cyanosis E->F

Mechanistic pathway of aniline-induced methemoglobinemia following chemical exposure.

Because the primary route of acute, life-threatening exposure is dermal absorption, our operational frameworks are heavily biased toward absolute skin isolation and the prevention of aerosolization.

Quantitative Exposure Thresholds

The following table summarizes the critical quantitative thresholds for aniline derivatives that inform our engineering controls[4],[5].

MetricValueScientific Implication
OSHA PEL (8-hour TWA)5 ppmLegal maximum airborne exposure; mandates strict ventilation[4].
ACGIH TLV (8-hour TWA)2 ppmRecommended maximum to prevent sub-clinical methemoglobinemia[4].
Methemoglobin Threshold 16% increase per 65 mgMinimal dermal absorption rapidly compromises oxygen transport[5].

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile examination gloves are highly permeable to aniline derivatives and offer a dangerous false sense of security. To establish a self-validating safety system, PPE must be selected based on chemical breakthrough times and the specific operational task[4].

PPE CategorySpecification & MaterialScientific RationaleReplacement Frequency
Hand Protection Heavy-duty Butyl rubber or Silver Shield® gloves over inner nitrile gloves.Aniline rapidly permeates standard nitrile/latex[4]. Butyl rubber provides superior resistance against aromatic amines.Single-use for active handling; replace immediately if contaminated.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash goggles. Face shield for volumes >50mL.Prevents severe ocular irritation and systemic absorption via mucous membranes[2],[4].Decontaminate thoroughly after each use.
Body Protection Polyethylene-coated Tyvek® suit or heavy-duty neoprene lab apron.Prevents liquid penetration. Aniline spills on standard cotton lab coats will soak directly through to the skin[2].Dispose of Tyvek suits as hazardous waste if exposed[1].
Respiratory NIOSH-approved half-face respirator with organic vapor (OV) cartridges.Required if handling outside a fume hood or if airborne concentrations risk exceeding the ACGIH TLV of 2 ppm[4].Replace cartridges per the manufacturer's end-of-service-life indicator.

Step-by-Step Operational Protocol

The following methodology ensures that every physical interaction with 3-(1-(Methylamino)ethyl)aniline is contained and controlled.

PPE_Workflow Start 1. Risk Assessment & Task Identification Hood 2. Engineering Controls (Fume Hood / Glove Box) Start->Hood PPE 3. Don Specialized PPE (Butyl Gloves, Goggles, Tyvek) Hood->PPE Handle 4. Active Handling (Minimize Aerosolization) PPE->Handle Decon 5. Decontamination (Solvent Wash -> Soap & Water) Handle->Decon Waste 6. EPA-Compliant Hazardous Waste Disposal Decon->Waste

End-to-end operational workflow for handling highly toxic aniline derivatives.

Phase 1: Pre-Experiment Preparation
  • Isolate the Workspace: Conduct all weighing, transfers, and reactions inside a certified Class II chemical fume hood or a negative-pressure glove box[1].

  • Verify Airflow: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm) to effectively capture toxic vapors[2].

  • Stage Materials: Pre-position all required glassware, solvents, and secondary containment trays inside the hood to prevent breaking the plane of the sash once handling begins[1].

Phase 2: Active Handling & Transfer
  • Don PPE: Equip the specific PPE outlined in the matrix above before opening the primary chemical container[2].

  • Minimize Aerosolization: When transferring the compound, use anti-static spatulas or positive-displacement pipettes. Add the compound to solvents slowly to prevent splashing[6].

  • Seal Promptly: Keep the primary container tightly closed immediately after the required mass/volume is extracted to prevent vapor off-gassing into the hood environment[1].

Phase 3: Post-Experiment Decontamination
  • Surface Decontamination: Wipe down all balances, spatulas, and hood surfaces with an appropriate solvent (e.g., ethanol or methanol) to dissolve the lipophilic residue, followed by a thorough wash with soap and water[1],[6].

  • Doffing PPE: Remove gloves carefully using the "beak method" to avoid skin contact with the exterior. Place all disposable PPE into designated hazardous waste bags[1].

  • Personal Hygiene: Wash hands and forearms vigorously with copious amounts of soap and water immediately after leaving the lab station[1].

Emergency Spill & Exposure Response

Trustworthiness in safety protocols requires planning for failure. If an exposure occurs, speed is critical because methemoglobinemia can develop insidiously over several hours[3].

  • Dermal Exposure: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for a minimum of 15 minutes[1],[4]. Crucial Note: Do not use alcohol to clean the skin, as it will act as a permeation enhancer and accelerate the systemic absorption of the aniline derivative. Seek immediate medical attention[2].

  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer 100% supplemental oxygen[1].

  • Spill Cleanup: Evacuate the immediate area. Personnel wearing full PPE (including respiratory protection) should cover the spill with an inert absorbent material (e.g., dry sand or vermiculite)[4],[5]. Sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal[4].

Logistical Disposal Plan

3-(1-(Methylamino)ethyl)aniline must never be disposed of down the drain or in standard solid waste[1]. It must be managed strictly as hazardous waste in compliance with federal Environmental Protection Agency (EPA) regulations[6].

  • Waste Segregation: Collect all aniline-contaminated waste (including reaction byproducts, solvent washes, and disposable PPE) in compatible, leak-proof, high-density polyethylene (HDPE) containers[6]. Do not mix with strong oxidizers or strong acids, as aniline derivatives react violently with these classes[4].

  • Regulatory Labeling: Label the container clearly as "Hazardous Waste: Toxic Aromatic Amines." Depending on your facility's manufacturing context, this waste may be subject to specific EPA listings, such as K181 (if associated with dye/pigment production) or U-series characteristic waste[7],[8],[9].

  • Final Disposition: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department for final incineration or thermal treatment by a licensed hazardous waste contractor[6],[9].

References

  • NBINNO. "Aniline Safety and Handling: A Guide for Industrial Users."[Link]

  • New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet."[Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Aniline | Medical Management Guidelines."[Link]

  • University of Waterloo. "MATERIAL SAFETY DATA SHEET: Aniline." [Link]

  • US Environmental Protection Agency (EPA). "Waste from the Production Of Dyes and Pigments Listed as Hazardous."[Link]

  • Northeastern University OARS. "Hazardous Waste Lists and Characteristic Waste."[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.